BMS-193885
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSXJSJXZFODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018102 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186185-03-5 | |
| Record name | BMS-193885 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-193885 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-193885 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-193885: A Technical Guide to its Mechanism of Action as a Neuropeptide Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-193885 is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor Y1 (NPY Y1R).[1][2][3][4] Its mechanism of action is centered on blocking the downstream signaling cascade initiated by the binding of the endogenous ligand, Neuropeptide Y (NPY), to the Y1 receptor. This antagonism effectively reverses the physiological effects mediated by NPY through this receptor, most notably the stimulation of food intake.[1][5] This document provides a comprehensive overview of the binding kinetics, in vitro functional activity, and the molecular interactions that define the mechanism of action of this compound.
Quantitative Data Summary
The affinity and potency of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference(s) |
| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cell membranes (human Y1 receptor) | [1][2][4] |
| IC50 | 5.9 nM | Not Specified | [3][5] |
| Apparent Kb | 4.5 nM | CHO cells expressing human Y1 receptor | [1][2][4] |
| Selectivity | >1000 nM (Ki) | Other cloned human NPY receptors | [4] |
| >160-fold | Y2, Y4, and Y5 receptors | [3] | |
| >47-fold | σ1 receptor | [3] | |
| >100-fold | α1-adrenergic receptor | [3] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its binding affinity and functional antagonism.
Radioligand Competitive Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the NPY Y1 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human NPY Y1 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from SK-N-MC cells, which endogenously express the human NPY Y1 receptor.
-
Assay Components: The assay mixture contained the cell membranes, the radioligand [125I]PeptideYY, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by filtration.
-
Quantification: The amount of bound radioactivity was measured using a gamma counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[1][2]
Functional cAMP Accumulation Assay
This assay assesses the ability of this compound to antagonize the NPY-mediated inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional antagonist potency (Kb) of this compound at the human NPY Y1 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor were used.
-
Stimulation: The cells were stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Inhibition: The cells were co-treated with NPY, which, upon binding to the Gαi-coupled Y1 receptor, inhibits adenylyl cyclase and reduces cAMP levels.
-
Antagonism: Varying concentrations of this compound were added to the cells in the presence of NPY and forskolin.
-
Measurement: The intracellular levels of cAMP were measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: The ability of this compound to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation was quantified to determine its apparent Kb value.[1][2][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NPY Y1 receptor signaling pathway and a typical experimental workflow for characterizing a competitive antagonist like this compound.
Caption: NPY Y1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Radioligand Competitive Binding Assay.
Detailed Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y1 receptor.[1][2] This means that it binds to the same site on the receptor as the endogenous ligand, NPY, but does not activate the receptor.[1] By occupying the binding site, this compound prevents NPY from binding and initiating the downstream signaling cascade.
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[6] Upon activation by NPY, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][6] This reduction in cAMP levels mediates the various physiological effects of NPY, including its potent orexigenic (appetite-stimulating) effects.[1][7]
This compound, by blocking NPY binding, prevents the Gαi-mediated inhibition of adenylyl cyclase.[1][4] This results in a reversal of the NPY-induced suppression of cAMP production.[2] In vivo, this antagonism of the central NPY Y1 receptors leads to a reduction in food intake and body weight.[1][3][5]
Crystal structure analysis of the human Y1R bound to this compound has provided detailed insights into its binding mode. The dihydropyridine group of this compound occupies a sub-pocket within the receptor's helical bundle.[8] Specific interactions, including hydrogen bonds and hydrophobic contacts with key residues such as T280, D287, F282, F286, and F302, are crucial for its high-affinity binding and antagonist activity.[8]
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. | BioWorld [bioworld.com]
- 5. apexbt.com [apexbt.com]
- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 7. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
BMS-193885: A Comprehensive Technical Guide to a Selective Neuropeptide Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. As a competitive antagonist, it has been instrumental in elucidating the physiological roles of the NPY Y1 receptor, particularly in the regulation of appetite and energy homeostasis. This technical guide provides a detailed overview of the pharmacological properties of this compound, including its binding affinity, functional activity, selectivity, and pharmacokinetic profile. Furthermore, it outlines the key experimental methodologies used to characterize this compound and visualizes the associated signaling pathways and experimental workflows.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 3.3 nM | SK-N-MC | Radioligand Binding | [1][2] |
| Functional Antagonism (Kb) | 4.5 nM | CHO (human Y1 receptor) | cAMP Inhibition Assay | [1] |
| IC50 | 5.9 nM | Not Specified | Not Specified |
Note: The IC50 value is provided for general reference; however, Ki and Kb are more precise measures of binding affinity and antagonist activity, respectively.
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | Selectivity vs. Y1 |
| NPY Y2 | > 160-fold |
| NPY Y4 | > 160-fold |
| NPY Y5 | > 160-fold |
| α2 Adrenergic Receptor | ~200-fold less potent |
| Sigma1 Receptor | ~100-fold |
| Other GPCRs and Ion Channels (Panel of 70) | > 200-fold |
This high selectivity underscores the utility of this compound as a specific pharmacological tool for studying Y1 receptor function.
Table 3: Pharmacokinetic Properties of this compound in Preclinical Models
| Parameter | Observation | Species | Administration Route |
| Systemic Bioavailability | Good | Not Specified | Intravenous |
| Oral Bioavailability | Lacks oral bioavailability | Not Specified | Oral |
| Brain Penetration | Good | Not Specified | Systemic |
| Cardiovascular Safety | No serious adverse effects up to 30 mg/kg | Rat | Intravenous |
| Cardiovascular Safety | No serious adverse effects up to 10 mg/kg | Dog | Intravenous |
Neuropeptide Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the Y1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as a competitive antagonist, blocks the binding of NPY to the Y1 receptor, thereby inhibiting these downstream signaling events.
Caption: NPY Y1 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of this compound for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y1-selective radioligand.
-
Membrane Preparation:
-
Harvest SK-N-MC cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled NPY ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional cAMP Inhibition Assay (for Kb Determination)
This assay measures the ability of this compound to antagonize the NPY-induced inhibition of cAMP production.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human NPY Y1 receptor.
-
Principle: In these cells, NPY acting on the Y1 receptor will inhibit adenylyl cyclase and reduce the intracellular cAMP levels stimulated by forskolin (an adenylyl cyclase activator). This compound will reverse this inhibition in a concentration-dependent manner.
-
Assay Procedure:
-
Seed the CHO-hY1 cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of NPY (typically an EC80 concentration) in the presence of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the concentration of this compound that produces a half-maximal reversal of the NPY-induced inhibition.
-
Calculate the apparent Kb value using the Schild equation or a similar pharmacological model for competitive antagonism.
-
In Vivo Studies
This compound has been evaluated in animal models to assess its effects on food intake and body weight, as well as its safety profile.
Food Intake and Body Weight Studies
-
Animal Model: Typically, rats (e.g., Sprague-Dawley) are used.
-
Administration: this compound is administered systemically, for example, via intraperitoneal (i.p.) or intravenous (i.v.) injection, due to its lack of oral bioavailability.
-
Study Design (Acute):
-
Animals are habituated to the experimental conditions.
-
This compound or vehicle is administered.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
-
Study Design (Chronic):
-
Animals receive daily injections of this compound or vehicle over an extended period (e.g., several weeks).
-
Food intake and body weight are monitored regularly.
-
-
Key Findings: Both acute and chronic administration of this compound have been shown to significantly reduce food intake and body weight gain in animal models of obesity.[1]
Cardiovascular Safety Pharmacology
-
Animal Models: Rats and dogs are commonly used.
-
Methodology:
-
Animals are instrumented for the continuous monitoring of cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG).
-
This compound is administered intravenously at various doses.
-
Cardiovascular parameters are recorded and analyzed for any significant changes from baseline.
-
-
Key Findings: this compound did not produce any serious cardiovascular adverse effects in rats and dogs at doses up to 30 mg/kg and 10 mg/kg, respectively.[1]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the NPY Y1 receptor. Its favorable in vitro and in vivo pharmacological profile, including high selectivity and good systemic bioavailability and brain penetration, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the NPY Y1 receptor. The detailed experimental protocols provided in this guide serve as a foundation for the design and execution of further studies aimed at exploring the therapeutic potential of NPY Y1 receptor antagonism.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BMS-193885: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor deeply implicated in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details the key experimental data, protocols, and underlying signaling pathways, serving as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Neuropeptide Y is a potent orexigenic peptide, and its effects are primarily mediated through the Y1 and Y5 receptors. The development of selective antagonists for these receptors has been a key strategy in the pursuit of anti-obesity therapeutics. This compound emerged from these efforts as a dihydropyridine derivative with high affinity and selectivity for the NPY Y1 receptor. This document outlines the pharmacological profile of this compound, its effects in preclinical models, and the experimental methodologies used in its characterization.
Pharmacological Profile of this compound
This compound has been extensively characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional antagonism at the NPY Y1 receptor.
Binding Affinity and Selectivity
This compound exhibits high affinity for the human NPY Y1 receptor. Competitive binding assays have been instrumental in determining its binding characteristics.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| Ki (NPY Y1 Receptor) | 3.3 nM | SK-N-MC cell membranes | [125I]PeptideYY | [1][2] |
| Selectivity | >300-fold vs. NPY Y2, Y4, Y5 receptors | Various | Not Specified | [1] |
| >200-fold vs. α2-adrenergic receptor | Various | Not Specified | [1] | |
| >100-fold vs. σ1 receptor | Various | Not Specified | [1] |
Functional Antagonism
The antagonistic properties of this compound have been confirmed through functional assays that measure the downstream signaling of the NPY Y1 receptor.
Table 2: Functional Antagonism of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| Kb | 4.5 nM | Forskolin-stimulated cAMP accumulation | CHO cells expressing human NPY Y1 receptor | [1] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the appetite-suppressing effects of this compound.
Table 3: In Vivo Effects of this compound in Rats
| Administration Route | Dose | Effect | Animal Model | Reference |
| Intracerebroventricular (i.c.v.) | Not Specified | Blocked NPY-induced food intake | Satiated rats | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | Reduced NPY-induced food intake | Satiated rats | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | Reduced spontaneous overnight food intake | Not Specified | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg (daily for 14 days) | Significantly reduced body weight gain | Diet-induced obese rats | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the characterization of this compound.
NPY Y1 Receptor Binding Assay
This assay determines the affinity of a compound for the NPY Y1 receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from SK-N-MC cells, which endogenously express the human NPY Y1 receptor.
-
Assay Buffer: A typical binding buffer consists of 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, at pH 7.4.
-
Incubation: Cell membranes are incubated with [125I]PeptideYY (a specific radioligand for NPY receptors) and varying concentrations of this compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Functional Assay
This assay measures the ability of an antagonist to reverse the inhibition of cAMP production by an agonist at a Gi-coupled receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor are used.
-
Assay Medium: Cells are incubated in a suitable assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist and Forskolin Stimulation: The cells are then stimulated with a fixed concentration of NPY (agonist) and forskolin. Forskolin directly activates adenylyl cyclase, leading to an increase in cAMP levels. The NPY agonist, acting through the Gi-coupled Y1 receptor, inhibits this forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to reverse the NPY-induced inhibition of cAMP production is quantified. The concentration of this compound that restores the cAMP level to 50% of the maximal forskolin-stimulated level is determined as the IC50, from which the Kb (antagonist dissociation constant) is calculated.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are a direct consequence of its antagonism at the NPY Y1 receptor and the subsequent modulation of downstream signaling cascades.
NPY Y1 Receptor Signaling
The NPY Y1 receptor is a canonical Gi-protein coupled receptor. Upon activation by its endogenous ligand, NPY, it initiates a cascade of intracellular events.
Figure 1. NPY Y1 Receptor Signaling Pathway.
Activation of the Y1 receptor by NPY leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can activate other effectors, including phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately influencing downstream pathways such as the ERK/MAPK cascade.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the NPY Y1 receptor. By binding to the receptor, it prevents the binding of the endogenous agonist NPY, thereby blocking the initiation of the downstream signaling cascade. This blockade of NPY signaling in key brain regions involved in appetite regulation, such as the hypothalamus, is believed to be the primary mechanism underlying its anorectic effects.
Figure 2. Discovery and Development Workflow of this compound.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is known to be a dihydropyridine derivative. The synthesis of such compounds typically involves a multi-step process. A radiolabeled version, [11C]this compound, has been synthesized for use in positron emission tomography (PET) studies, which involved the methylation of its desmethyl precursor with [11C]methyl iodide.
Conclusion
This compound is a well-characterized, potent, and selective NPY Y1 receptor antagonist with demonstrated efficacy in preclinical models of obesity. This technical guide has summarized the key data and experimental methodologies that have defined its pharmacological profile. The detailed understanding of its mechanism of action and the signaling pathways it modulates provides a solid foundation for further research and development of NPY Y1 receptor antagonists as potential therapeutic agents.
References
BMS-193885: A Comprehensive Technical Guide to its Interaction with the Neuropeptide Y Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of BMS-193885, a potent and selective antagonist for the Neuropeptide Y (NPY) Y1 receptor. The document details the quantitative interaction parameters, experimental methodologies for their determination, and the underlying signaling pathways.
Core Data Summary
This compound exhibits a high affinity and competitive antagonism for the NPY Y1 receptor. The key quantitative metrics for its binding and functional activity are summarized below.
Table 1: Binding Affinity of this compound for the NPY Y1 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | 3.3 nM | SK-N-MC | [125I]Peptide YY | [1] |
Table 2: Functional Antagonism of this compound at the NPY Y1 Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| Kb | 4.5 nM | CHO (expressing human Y1) | Forskolin-stimulated cAMP production |
Table 3: Selectivity Profile of this compound
| Receptor | Selectivity (fold difference in affinity compared to Y1) |
| NPY Y2 | >300 |
| NPY Y4 | >300 |
| NPY Y5 | >300 |
| α1-adrenergic | >200 |
| σ1 | >47 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the NPY Y1 receptor.
Radioligand Competition Binding Assay
This assay quantifies the affinity of this compound for the NPY Y1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Cell Membranes: Prepared from human neuroblastoma SK-N-MC cells, which endogenously express the NPY Y1 receptor.
-
Radioligand: [125I]Peptide YY.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Neuropeptide Y.
-
Instrumentation: 96-well plate format, cell harvester with glass fiber filters, and a gamma counter.
2. Procedure:
-
Membrane Preparation: SK-N-MC cells are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]Peptide YY (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay determines the functional antagonism of this compound by measuring its ability to reverse the NPY-mediated inhibition of cAMP production.
1. Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.
-
Stimulant: Forskolin, an adenylyl cyclase activator.
-
Agonist: Neuropeptide Y (NPY).
-
Test Compound: this compound.
-
Assay Medium: Serum-free cell culture medium.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
2. Procedure:
-
Cell Seeding: CHO-Y1 cells are seeded into 96- or 384-well plates and cultured until they reach the desired confluency.
-
Pre-incubation with Antagonist: The cell culture medium is replaced with serum-free medium containing varying concentrations of this compound. The cells are pre-incubated for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: A solution containing a fixed concentration of NPY (typically at its EC80) and forskolin is added to the wells. Forskolin stimulates cAMP production, which is then inhibited by the NPY agonist.
-
Incubation: The plate is incubated for a further 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production is quantified. The data is used to calculate the antagonist's apparent equilibrium dissociation constant (Kb).
Signaling Pathways and Experimental Workflows
Visual representations of the NPY Y1 receptor signaling pathway and the experimental workflow for the radioligand binding assay are provided below.
References
BMS-193885: A Comprehensive Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor deeply implicated in the regulation of food intake and energy homeostasis. Its ability to competitively block the NPY Y1 receptor makes it a significant tool in the study of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols for key assays.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (S)-2-hydroxypropanoic acid compound with (Z)-N-(3-(3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl)phenyl)-N'-(3-(4-(3-methoxyphenyl)piperidin-1-yl)propyl)carbamimidic acid (1:1), is a dihydropyridine derivative. Its structure is fundamental to its high affinity and selectivity for the NPY Y1 receptor.
| Property | Value |
| CAS Number | 186185-03-5 |
| Molecular Formula | C33H42N4O6 |
| Molecular Weight | 594.71 g/mol |
| Canonical SMILES | COC(=O)C1=C(C)NC(C)=C(C1c1cccc(NC(=O)NCCCN2CCC(CC2)c2cccc(OC)c2)c1)C(=O)OC |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound acts as a competitive antagonist at the NPY Y1 receptor. This mechanism of action prevents the endogenous ligand, NPY, from binding to and activating the receptor, thereby inhibiting downstream signaling pathways that promote food intake.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 3.3 nM | [1][2] |
| IC50 | 5.9 nM | [3] |
| Selectivity | High selectivity for Y1 over Y2, Y4, and Y5 receptors. | [2] |
| In Vivo Efficacy | Reduces food intake and body weight in animal models. | [1] |
Signaling Pathway
This compound blocks the NPY Y1 receptor, which is a Gi-coupled receptor. Activation of the Y1 receptor by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this decrease in cAMP, thereby modulating downstream cellular processes related to appetite.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the NPY Y1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the NPY Y1 receptor.
Materials:
-
Cell Membranes: Membranes from SK-N-MC cells or CHO-K1 cells stably expressing the human NPY Y1 receptor.
-
Radioligand: [125I]-Peptide YY ([125I]-PYY).
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 2 g/L BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, non-specific binding control, or buffer (for total binding).
-
Add [125I]-PYY to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay determines the functional antagonism of this compound at the NPY Y1 receptor.
Objective: To measure the ability of this compound to reverse the NPY-induced inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 cells stably expressing the human NPY Y1 receptor.
-
Agonist: Neuropeptide Y (NPY).
-
Stimulant: Forskolin.
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the CHO-K1 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add NPY at a concentration that gives a submaximal response (e.g., EC80) to all wells except the control wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to determine its potency as an antagonist.
In Vivo Food Intake Study
This study evaluates the effect of this compound on appetite in a living organism.
Objective: To assess the anorectic effect of this compound in a rodent model.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound.
-
Neuropeptide Y (for induced feeding models).
-
Equipment: Animal balances, food hoppers, metabolic cages.
Procedure:
-
Acclimate the rats to individual housing and the specific diet.
-
For spontaneous food intake studies, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the beginning of the dark cycle.
-
For NPY-induced feeding studies, administer this compound or vehicle prior to the central administration of NPY.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the food hoppers.
-
Monitor the body weight of the animals daily.
-
Analyze the data to compare food intake and body weight changes between the this compound-treated and vehicle-treated groups.
References
BMS-193885: A Technical Guide on Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective antagonist of the neuropeptide Y receptor type 1 (NPY Y1).[1][2][3][4] This receptor is a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system (CNS), including the regulation of appetite and energy homeostasis.[1] The therapeutic potential of targeting the NPY Y1 receptor for CNS disorders necessitates a thorough understanding of a compound's ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the BBB penetration capabilities of this compound.
Blood-Brain Barrier Penetration Capabilities
Multiple preclinical studies have qualitatively described this compound as having "good" or "effective" penetration of the blood-brain barrier.[1][2] This characteristic is crucial for its mechanism of action, which involves inhibiting central NPY Y1 receptors to modulate food intake and body weight.[1] Intraperitoneal administration of this compound has been shown to elicit central effects, further supporting its ability to reach the CNS.[1]
Quantitative Data
A comprehensive search of publicly available literature did not yield specific quantitative data on the blood-brain barrier penetration of this compound, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-plasma concentration ratios (Kp,uu). This information is likely proprietary to the developing institution.
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of this compound's blood-brain barrier penetration are not explicitly available in the reviewed literature. However, based on standard methodologies for evaluating CNS drug delivery, the following experimental workflows are commonly employed.
In Situ Brain Perfusion
This technique allows for the direct measurement of brain uptake of a compound, independent of its peripheral pharmacokinetics.
Caption: Workflow for In Situ Brain Perfusion Experiment.
Microdialysis
Microdialysis is a technique used to measure unbound drug concentrations in the brain extracellular fluid of a freely moving animal, providing a more physiologically relevant measure of target engagement.
Caption: Workflow for a Microdialysis Experiment.
Signaling Pathway
This compound exerts its effects by antagonizing the NPY Y1 receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon binding of the endogenous ligand, neuropeptide Y, the receptor signals to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y1 receptor activation can modulate intracellular calcium levels. By blocking this receptor, this compound prevents these downstream signaling events.
Caption: NPY Y1 Receptor Signaling Pathway and this compound Inhibition.
Conclusion
This compound is a promising NPY Y1 receptor antagonist with confirmed central nervous system activity, indicating its ability to cross the blood-brain barrier. While specific quantitative data and detailed experimental protocols for its BBB penetration are not publicly available, the established preclinical effects underscore its CNS bioavailability. Further research and publication of these key parameters would be highly valuable to the scientific community for a more complete understanding of its pharmacokinetic and pharmacodynamic profile.
References
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural basis of neuropeptide Y signaling through Y1 receptor [ideas.repec.org]
The Role of BMS-193885 in Obesity and Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-193885 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Contrary to any potential misconception, this compound does not exert its effects via the ghrelin receptor. Its mechanism of action is centered on the competitive blockade of the NPY Y1 receptor, a key component of the central nervous system's appetite-regulating pathways. Neuropeptide Y is one of the most powerful orexigenic (appetite-stimulating) peptides known. By inhibiting the action of NPY at the Y1 receptor, this compound has demonstrated significant effects on reducing food intake and body weight in preclinical models of obesity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Targeting the Neuropeptide Y Y1 Receptor
This compound functions as a competitive antagonist at the NPY Y1 receptor.[1] It exhibits high affinity for this receptor subtype, with a Ki of 3.3 nM, and demonstrates significant selectivity over other NPY receptor subtypes (Y2, Y4, and Y5) as well as other G-protein coupled receptors.[1][2][3] The NPY system, particularly the Y1 receptor, is densely expressed in the hypothalamus, a critical brain region for the regulation of energy homeostasis.[1] NPY, when released, binds to the Y1 receptor, initiating a signaling cascade that leads to increased food intake and decreased energy expenditure. This compound blocks this interaction, thereby attenuating the orexigenic effects of NPY.
Neuropeptide Y Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4][5] Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream signaling pathways involved in appetite regulation. Additionally, Y1 receptor activation can lead to the mobilization of intracellular calcium and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This compound prevents the initiation of these downstream signaling events by occupying the NPY binding site on the Y1 receptor.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS 193885 | NPY Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]
Foundational Research on Neuropeptide Y and Its Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is a member of the pancreatic polypeptide family, which also includes peptide YY (PYY) and pancreatic polypeptide (PP).[2] NPY exerts its diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs), designated Y1, Y2, Y4, Y5, and y6 (the y6 receptor is non-functional in humans).[1][3] These receptors are involved in a myriad of physiological processes, including the regulation of food intake, anxiety, cardiovascular function, and energy homeostasis.[2] The complexity of the NPY system, with its multiple ligands and receptors, presents both challenges and opportunities for the development of novel therapeutics targeting a range of disorders. This technical guide provides a comprehensive overview of the foundational research on NPY and its receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways to aid researchers and drug development professionals in this field.
Neuropeptide Y Receptors: An Overview
The NPY receptors belong to the rhodopsin-like 7-transmembrane GPCR family.[1] In humans, four functional subtypes have been identified: Y1, Y2, Y4, and Y5. These receptors are coupled to pertussis toxin-sensitive G-proteins of the Gi/o family, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Beyond cAMP inhibition, NPY receptor activation can also modulate intracellular calcium concentrations and activate potassium channels.[4]
Receptor Subtypes and Their Primary Functions:
-
Y1 Receptor: Primarily postsynaptic, the Y1 receptor is implicated in the stimulation of food intake (orexigenic effect), vasoconstriction, and anxiolysis.[5][6][7]
-
Y2 Receptor: Often found presynaptically, the Y2 receptor acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. It is associated with appetite inhibition (anorexigenic effect).[2][8]
-
Y4 Receptor: This receptor shows a preference for pancreatic polypeptide and is involved in the regulation of food intake and energy homeostasis.[5]
-
Y5 Receptor: Similar to the Y1 receptor, the Y5 receptor is involved in the stimulation of feeding.[5]
Quantitative Data: Ligand Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of various endogenous ligands, agonists, and antagonists for the human NPY receptor subtypes.
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) | References |
| Endogenous Ligands | |||||
| Neuropeptide Y (NPY) | Subnanomolar | Subnanomolar | Minor Potency | Subnanomolar | [5] |
| Peptide YY (PYY) | Subnanomolar | Subnanomolar | Minor Potency | Subnanomolar | [5] |
| Pancreatic Polypeptide (PP) | Minor Potency | Low Affinity | High Affinity | Low Affinity | [5] |
| NPY (3-36) | Micromolar | Nanomolar | - | Nanomolar | [5] |
| PYY (3-36) | Micromolar | Nanomolar | - | Intermediate Nanomolar | [9] |
| Ligand | Type | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) | References |
| Selective Agonists | ||||||
| [Leu31, Pro34]NPY | Y1 Agonist | - | - | Activates | Activates | [10][11] |
| NPY (13-36) | Y2 Agonist | - | - | - | - | [12] |
| GR231118 | Y1 Antagonist / Y4 Agonist | High Affinity | Much Reduced Affinity | Potent Agonist | - | [3] |
| [D-Trp32]NPY | Y5 Agonist | - | - | - | Highly Selective | [5] |
| Selective Antagonists | ||||||
| BIBP3226 | Y1 Antagonist | 1.1 (rat) | - | - | - | [10] |
| BIIE0246 | Y2 Antagonist | - | IC50 = 15 (rat) | - | - | [10] |
| CGP71683 | Y5 Antagonist | >4000 | 200 | - | 1.3 | [10] |
| JNJ-31020028 | Y2 Antagonist | - | pIC50 = 8.22 (rat) | - | - | [10] |
| 1229U91 | Y1 Antagonist | 0.10 | 700 | - | - | [13] |
Signaling Pathways
NPY receptors primarily signal through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[4] However, they can also engage other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.
Caption: Generalized signaling pathways of NPY receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized framework for determining the binding affinity of a test compound for a specific NPY receptor subtype.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the NPY receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a known concentration of a suitable radioligand (e.g., [125I]-PYY or [125I]-NPY).
-
Add varying concentrations of the unlabeled test compound (competitor).
-
For determining non-specific binding, add a high concentration of an unlabeled NPY receptor ligand.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Immunohistochemistry for NPY Receptor Localization in Rodent Brain
This protocol outlines the steps for visualizing the distribution of NPY receptors in brain tissue.[10][15][16][17][18]
Caption: Workflow for immunohistochemical localization of NPY receptors.
Methodology:
-
Tissue Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the free-floating sections in PBS.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100) for at least 1 hour at room temperature.
-
Incubate the sections with a primary antibody specific to the NPY receptor subtype of interest, diluted in the blocking solution, overnight at 4°C.
-
Wash the sections extensively in PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.
-
Wash the sections in PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections onto glass slides.
-
Allow the slides to dry and then coverslip using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
In Vivo Microdialysis for Measuring NPY Release
This protocol describes a method for sampling extracellular NPY in the brain of a freely moving animal.[12][15][19][20][21][22]
Caption: Workflow for in vivo microdialysis to measure NPY release.
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period before starting sample collection.
-
Collect dialysate samples at regular intervals into vials, often kept on ice.
-
-
Sample Analysis:
-
Measure the concentration of NPY in the collected dialysate fractions using a sensitive analytical technique such as a radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the basal extracellular concentration of NPY.
-
Analyze changes in NPY levels in response to pharmacological or behavioral manipulations.
-
Conclusion
The neuropeptide Y system plays a critical role in a wide array of physiological functions, making it a compelling target for therapeutic intervention in various diseases. A thorough understanding of the pharmacology of NPY receptors, their intricate signaling pathways, and the experimental methodologies used to study them is paramount for the successful development of novel drugs. This technical guide provides a foundational repository of this knowledge, offering researchers and drug development professionals a starting point for their investigations into this complex and promising field. The continued exploration of the NPY system holds the potential to yield innovative treatments for disorders ranging from obesity and metabolic syndrome to anxiety and cardiovascular disease.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. scispace.com [scispace.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Comparative distribution of neuropeptide Y Y1 and Y5 receptors in the rat brain by using immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central nervous system pharmacology of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric modulation of G protein-coupled receptors as a novel therapeutic strategy in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemistry (IHC) protocol [hellobio.com]
- 19. buczynski-gregus.com [buczynski-gregus.com]
- 20. Microdialysis measurement of in vivo neuropeptide release [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
The NPY Y1 Receptor Antagonist BMS-193885: A Technical Guide to its Role in Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a critical component in the central regulation of energy homeostasis.[1][2] Neuropeptide Y is recognized as the most powerful orexigenic (appetite-stimulating) peptide known, exerting its effects through a family of G-protein coupled receptors.[1] The Y1 and Y5 receptor subtypes are primarily implicated in mediating the orexigenic actions of NPY.[1][3] this compound has been investigated for its therapeutic potential in the management of obesity due to its ability to reduce food intake and body weight in animal models.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action within appetite-regulating signaling pathways, and detailed experimental protocols from key studies.
Pharmacological Profile of this compound
This compound is a dihydropyridine derivative that acts as a competitive antagonist at the NPY Y1 receptor.[4][5] It exhibits high affinity and selectivity for the human Y1 receptor.[1][4] The compound has demonstrated good systemic bioavailability and brain penetration, crucial properties for a centrally acting therapeutic agent, although it lacks oral bioavailability.[1]
Quantitative Pharmacological Data
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cells (endogenously expressing human Y1 receptor) | [1][4][6] |
| Functional Antagonism (Kb) | 4.5 nM | CHO cells (expressing human Y1 receptor) | [1][4] |
| IC50 | 5.9 nM | Not Specified | [2][7] |
| Selectivity | >160-fold over Y2, Y4, Y5 receptors | Not Specified | [2] |
| >100-fold over α1-adrenergic receptor | Not Specified | ||
| >47-fold over σ1 receptor | Not Specified | [2] |
Mechanism of Action in Appetite Regulation
The appetite-suppressing effects of this compound are mediated through its blockade of the NPY Y1 receptor in key hypothalamic nuclei involved in energy balance, such as the arcuate nucleus (ARC) and the paraventricular nucleus (PVN).[1][5]
The hypothalamus integrates central and peripheral signals to regulate food intake and energy expenditure.[8] Within the ARC, two key neuronal populations with opposing functions are the NPY/Agouti-related peptide (AgRP) neurons, which stimulate appetite, and the pro-opiomelanocortin (POMC) neurons, which suppress appetite.[8][9][10] NPY released from NPY/AgRP neurons acts on Y1 receptors on second-order neurons, including POMC neurons and neurons within the PVN, to stimulate food intake.[3][8]
By competitively inhibiting the NPY Y1 receptor, this compound prevents the downstream signaling cascade initiated by NPY.[6] This leads to a reduction in the orexigenic drive and, consequently, decreased food consumption.[1] Studies have shown that both central (intracerebroventricular) and peripheral (intraperitoneal) administration of this compound effectively block NPY-induced feeding in rats.[1][5] Furthermore, chronic administration has been shown to reduce spontaneous food intake and body weight gain.[1]
Signaling Pathway Diagram
Caption: NPY signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human NPY Y1 receptor.
-
Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).[6]
-
Procedure:
-
Prepare cell membrane homogenates from SK-N-MC cells.
-
Incubate the membrane preparations with a fixed concentration of [¹²⁵I]PYY in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the Ki value, which represents the affinity of the antagonist for the receptor. A competitive binding model is used, as this compound was found to increase the Kd of [¹²⁵I]PeptideYY without changing the Bmax.[1]
-
Functional Antagonism Assay (cAMP Measurement)
-
Objective: To assess the functional antagonist activity of this compound at the human NPY Y1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NPY Y1 receptor.[4][6]
-
Principle: The NPY Y1 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] An antagonist will reverse this inhibition.
-
Procedure:
-
Culture CHO-hY1 cells to confluency.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin (an activator of adenylyl cyclase) in the presence of a fixed concentration of NPY.[1][6]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
-
The ability of this compound to reverse the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its apparent antagonist constant (Kb).[1][4]
-
In Vivo NPY-Induced Feeding Study
-
Objective: To evaluate the efficacy of this compound in blocking the orexigenic effect of centrally administered NPY.
-
Animal Model: Satiated male Sprague-Dawley rats.[6]
-
Procedure:
-
Surgically implant cannulas into the lateral cerebral ventricle or directly into the paraventricular nucleus (PVN) of the rats.
-
After a recovery period, administer this compound either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).[1][6]
-
Following a pre-treatment period, administer NPY via the implanted cannula.
-
Measure cumulative food intake at specific time points (e.g., 1 hour) post-NPY administration.[1][6]
-
Compare the food intake in this compound-treated animals to vehicle-treated controls to determine the percentage of inhibition of NPY-induced feeding.
-
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Summary of In Vivo Efficacy
Studies in rodent models have consistently demonstrated the appetite-suppressing properties of this compound.
| Study Type | Animal Model | Administration Route | Dose | Outcome | Reference |
| Acute NPY-Induced Feeding | Satiated Sprague-Dawley Rats | i.p. | 10 mg/kg | 33-57% reduction in 1-hour NPY-induced food intake | [4][6] |
| Acute Spontaneous Feeding | Male Sprague-Dawley Rats | i.p. | 10 mg/kg | 29-54% reduction in spontaneous overnight food intake | [6] |
| Chronic Administration | Male Sprague-Dawley Rats | i.p. (daily for 44 days) | 10 mg/kg | 12-15% reduction in cumulative food intake; 8.5% suppression of body weight gain | [1][6] |
Importantly, the anorectic effect of this compound does not appear to be associated with anxiety-like behaviors, as tested in the elevated plus maze.[1] Furthermore, the compound did not significantly affect locomotor activity at effective doses.[1]
Conclusion
This compound is a well-characterized, potent, and selective NPY Y1 receptor antagonist with significant appetite-suppressing effects in preclinical models. Its mechanism of action is centered on the competitive blockade of NPY signaling in the hypothalamus, a key brain region for the regulation of energy homeostasis. The data gathered from in vitro and in vivo studies provide a strong rationale for the potential of NPY Y1 receptor antagonism as a therapeutic strategy for obesity. The detailed methodologies presented here serve as a guide for researchers in the field of metabolic diseases and drug development.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]
- 8. youtube.com [youtube.com]
- 9. Rapamycin ameliorates age-dependent obesity associated with increased mTOR signaling in hypothalamic POMC neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Studies of BMS-193885: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies of BMS-193885, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. The information presented is collated from publicly available research and is intended to offer insights into the compound's pharmacological profile and its initial evaluation as a potential therapeutic agent for obesity.
Core Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cell membranes (endogenously expressing human Y1 receptor) | Competitive antagonist at the neuropeptide Y binding site.[1][2][3] |
| Functional Antagonism (Kb) | 4.5 nM | CHO cells expressing human Y1 receptor | Measured by reversal of forskolin-stimulated cAMP production inhibition by neuropeptide Y.[1][2][3] |
| Selectivity vs. other NPY Receptors | >1000 nM (Ki) | Cloned human NPY receptors | No appreciable affinity for Y2, Y4, and Y5 receptors.[2][3] |
| Selectivity vs. α2 Adrenergic Receptor | ~200-fold less potent | G-protein coupled receptor panel | |
| Selectivity vs. σ1 Receptor | ~100-fold selectivity | G-protein coupled receptor and ion channel panel | Tested against a panel of 70 GPCRs and ion channels.[1] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Obesity
| Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Animal Model |
| Intraperitoneal (i.p.) | 10 mg/kg (acute) | Reduced NPY-induced 1-hour food intake.[1] | Not specified for acute | Satiated rats |
| Intraperitoneal (i.p.) | 10 mg/kg (acute) | Reduced spontaneous overnight food consumption.[1] | Not specified for acute | Rats |
| Intraperitoneal (i.p.) | 10 mg/kg/day (chronic, 44 days) | Significantly reduced cumulative food intake.[1] | Significantly reduced rate of body weight gain.[1] | Sprague-Dawley rats |
| Intranasal | 20 µg (daily for 1 week) | Decreased feed intake. | Not specified for this duration | Socially isolated rats (model for binge eating)[4] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Observation | Species | Notes |
| Oral Bioavailability | Lacks oral bioavailability.[1][5] | Not specified | |
| Systemic Bioavailability | Good systemic bioavailability.[1][5][6] | Not specified | |
| Brain Penetration | Good brain penetration.[1][2][5][6] | Not specified | |
| Cardiovascular Safety | No serious adverse effects. | Rats (up to 30 mg/kg i.v.), Dogs (up to 10 mg/kg i.v.) | |
| Locomotor Activity | No significant effect. | Rats (up to 20 mg/kg i.p.) | |
| Anxiolytic/Anxiogenic Effects | No activity in elevated plus maze. | Rats (i.p. and i.c.v. administration) | Suggests food intake reduction is not due to anxiety.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the available literature.
Radioligand Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.
-
Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).[1]
-
Protocol Outline:
-
Membrane Preparation: Membranes from SK-N-MC cells were prepared.
-
Incubation: Cell membranes were incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: Radioactivity of the filter-bound complex was measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]PYY (IC₅₀) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
-
-
Key Finding: this compound competitively inhibited the binding of [¹²⁵I]PYY with a Ki of 3.3 nM.[1][2][3] It increased the Kd of [¹²⁵I]PeptideYY from 0.35 nM to 0.65 nM without altering the Bmax (0.16 pmol/mg of protein), confirming competitive antagonism.[1]
In Vitro Functional Assay (cAMP Measurement)
This assay was used to assess the functional antagonist activity of this compound at the NPY Y1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.[2][3]
-
Principle: The NPY Y1 receptor is a Gi-coupled receptor, and its activation by an agonist like NPY inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this effect.
-
Protocol Outline:
-
Cell Stimulation: CHO-Y1 cells were stimulated with forskolin to increase basal cAMP levels.
-
Agonist Inhibition: The cells were then treated with NPY, which inhibits the forskolin-stimulated cAMP production.
-
Antagonist Reversal: this compound was added at various concentrations to determine its ability to reverse the NPY-induced inhibition of cAMP production.
-
cAMP Measurement: Intracellular cAMP levels were quantified.
-
-
Key Finding: this compound acted as a full antagonist, reversing the NPY-mediated inhibition of forskolin-stimulated cAMP production with an apparent Kb of 4.5 nM.[1][2][3]
In Vivo Animal Models of Obesity
These studies were conducted to evaluate the efficacy of this compound in reducing food intake and body weight.
-
Animal Model: Male Sprague-Dawley rats were used for chronic studies.[1] Satiated rats were used for NPY-induced feeding studies.[1] Socially isolated rats were used as a model for binge eating.[4]
-
Acute NPY-Induced Feeding Study:
-
Administration: Satiated rats received an intracerebroventricular (i.c.v.) injection of NPY to induce feeding.
-
Treatment: this compound was administered either i.c.v. or intraperitoneally (i.p.) prior to the NPY challenge.
-
Measurement: Food intake was measured for one hour post-NPY injection.
-
-
Chronic Obesity Study:
-
Treatment: Male Sprague-Dawley rats were administered this compound (10 mg/kg, i.p.) or vehicle daily for 44 days.[1]
-
Measurements: Food intake, water intake, and body weight were monitored throughout the study.
-
-
Key Findings: this compound blocked NPY-induced food intake and reduced spontaneous overnight food consumption.[1] Chronic administration led to a significant reduction in food intake and body weight gain without the development of tolerance.[1]
Visualizations
NPY Y1 Receptor Signaling Pathway
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
- 3. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BMS-193885
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-193885 is a potent, selective, and competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1] With a high affinity for the Y1 receptor (Ki = 3.3 nM), it effectively blocks NPY's orexigenic (appetite-stimulating) effects.[1][2] this compound is brain penetrant with good systemic bioavailability, though it lacks oral bioavailability, making parenteral administration necessary for in vivo studies.[1][3] These characteristics make it a valuable pharmacological tool for investigating the role of the NPY Y1 receptor in obesity, metabolism, and related central nervous system pathways.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by competitively blocking the NPY Y1 receptor.[1] The Y1 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by NPY, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] By antagonizing this receptor, this compound prevents the NPY-mediated reduction in cAMP, thereby inhibiting downstream signaling pathways that promote food intake.[1][2]
Data Presentation
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
|---|---|---|---|
| Ki (Binding Affinity) | Human Y1 Receptor | 3.3 nM | [1][2] |
| Kb (Functional Antagonism) | CHO cells (hY1) | 4.5 nM | [1][2] |
| Selectivity | Y2, Y4, Y5 Receptors | >160-fold | [1] |
| Selectivity | α2 Adrenergic Receptor | >200-fold | [1] |
| Selectivity | σ1 Receptor | ~100-fold |[1] |
Table 2: Summary of In Vivo Efficacy Studies
| Animal Model | Administration | Dose | Duration | Key Outcome | Reference |
|---|---|---|---|---|---|
| Satiated Rats (Sprague-Dawley) | i.p. | 10 mg/kg | Acute | Reduced 1-hour NPY-induced food intake. | [1] |
| Satiated Rats | i.p. | 10 & 30 mg/kg | Acute | Inhibited NPY-induced food intake by 33% and 57%, respectively. | [2] |
| Rats (Spontaneous Intake) | i.p. | 10 mg/kg | 44 days | Significantly reduced food intake and body weight gain without tolerance. | [1] |
| Socially Isolated Rats | Intranasal | 20 µg | 7 days | Decreased feed intake and elements of binge eating. |[7] |
Table 3: Summary of In Vivo Safety & Pharmacokinetic Studies
| Study Type | Animal Model | Administration | Dose | Key Outcome | Reference |
|---|---|---|---|---|---|
| Cardiovascular Safety | Rats | i.v. | Up to 30 mg/kg | No serious adverse effects. | [1] |
| Dogs | i.v. | Up to 10 mg/kg | No serious adverse effects. | [1] | |
| Behavioral Safety | Rats | i.p. | Up to 20 mg/kg | No significant effect on locomotor activity. | [1] |
| Rats | i.p. & i.c.v. | Not specified | No activity in elevated plus maze (anxiety). | [1] | |
| Pharmacokinetics | Mice (ddY) | i.v. | 10 mg/kg (unlabeled) | Used for blocking studies in PET imaging. | [3] |
| | Mice (ddY) | i.v. | 7.1–14 MBq ([11C]1) | Rapidly metabolized; high radioactivity in kidney, small intestine, and liver. |[3] |
Experimental Protocols
Protocol 1: Evaluation of Acute Anorectic Effects in Rats
This protocol is designed to assess the ability of this compound to block the potent, food intake-stimulating effect of centrally administered NPY.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats, housed individually with ad libitum access to food and water. For studies on NPY-induced feeding, animals should be satiated to ensure low baseline food intake.[1]
-
Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., water containing 20% Tween 80).[3] Prepare doses of 10 mg/kg and 30 mg/kg.
-
NPY: Dissolve in sterile saline for intracerebroventricular (i.c.v.) injection.
-
-
Procedure: a. Acclimatize animals to handling and injection procedures. b. On the test day, administer this compound (10 or 30 mg/kg, i.p.) or vehicle. c. After a pre-determined time (e.g., 30 minutes), administer NPY (i.c.v.) or vehicle. d. Immediately present a pre-weighed amount of standard chow. e. Measure food consumption at specified time points (e.g., 1 and 2 hours) by weighing the remaining food and correcting for spillage.[1][2]
-
Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare food intake between the different treatment groups.
Protocol 2: Evaluation of Chronic Effects on Body Weight and Food Intake
This protocol assesses the long-term efficacy of this compound on spontaneous food intake and body weight regulation, which is critical for evaluating its potential as an anti-obesity agent.
Methodology:
-
Animals: Use adult male rats (e.g., Sprague-Dawley) housed individually.
-
Drug Preparation: Prepare this compound at 10 mg/kg in a suitable vehicle for daily intraperitoneal (i.p.) injection.
-
Procedure: a. After a 1-week acclimatization period, record baseline daily body weight and food/water intake for several days. b. Randomly assign animals to two groups: Vehicle control and this compound (10 mg/kg). c. Administer the assigned treatment (i.p.) once daily, at the same time each day (e.g., before the dark cycle begins). d. Continue daily administration and measurements for the duration of the study (e.g., 44 days).[1]
-
Data Analysis: Compare the cumulative body weight gain and the average daily food intake between the two groups using appropriate statistical tests (e.g., repeated measures ANOVA).
Protocol 3: Pharmacokinetic and Biodistribution Analysis in Mice
This protocol outlines a method to determine the in vivo characteristics of this compound, such as its distribution in various tissues and its rate of metabolism and clearance. This study is often performed with a radiolabeled version of the compound.
Methodology:
-
Animals: Use male ddY mice, aged 7-8 weeks.[3]
-
Materials:
-
Radiolabeled [11C]this compound for intravenous (i.v.) injection.
-
Unlabeled this compound (10 mg/kg) for receptor blocking/competition studies.
-
Elacridar (5 mg/kg), an inhibitor of P-gp and BCRP efflux transporters, to assess blood-brain barrier transport.[3]
-
-
Procedure: a. Divide mice into experimental groups. For blocking or transporter inhibition studies, administer unlabeled this compound or elacridar 20-30 minutes prior to the radiotracer.[3] b. Administer a bolus i.v. injection of [11C]this compound via the tail vein. c. At designated time points (e.g., 5, 15, 30, 60 minutes), euthanize the animals.[3] d. Immediately collect blood via cardiac puncture and harvest key organs (brain, liver, kidney, spleen, small intestine).
-
Sample Analysis: a. Weigh the tissue samples and measure radioactivity using a gamma counter. b. Process blood to separate plasma. Analyze plasma samples using radio-HPLC to determine the percentage of the parent compound versus its radiolabeled metabolites.[3]
-
Data Analysis: Calculate the concentration of radioactivity in each tissue, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). Analyze the plasma metabolite data to understand the rate of metabolism in vivo.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Y1 Receptor Promotes Osteogenesis in Bone Marrow Stromal Cells via cAMP/PKA/CREB Pathway [frontiersin.org]
- 6. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
Application Notes and Protocols for BMS-193885 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of BMS-193885 in rat models for studying its effects on food intake and body weight. The protocols are based on findings from preclinical studies and established laboratory procedures.
Introduction
This compound is a potent and selective antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1).[1][2] The NPY Y1 receptor is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis. By blocking this receptor, this compound has been shown to reduce food intake and body weight in animal models, making it a valuable tool for obesity and metabolic disease research.[1] It is a brain-penetrant compound with good systemic bioavailability, although it lacks oral bioavailability.
Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y1 receptor. Neuropeptide Y, the endogenous ligand, binds to the Y1 receptor, which is coupled to an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y1 receptor activation can modulate intracellular calcium levels. By blocking NPY from binding, this compound prevents these downstream signaling events, thereby inhibiting the orexigenic (appetite-stimulating) effects of NPY.
Signaling Pathway
Caption: NPY Y1 Receptor Signaling Pathway and this compound Inhibition.
Recommended Dosage in Rats
The following table summarizes the dosages of this compound used in various studies in rats. The selection of a specific dose will depend on the experimental design, including the duration of the study (acute vs. chronic) and the desired level of receptor antagonism.
| Dosage | Route of Administration | Study Type | Observed Effects in Rats |
| 5 mg/kg | Intraperitoneal (i.p.) | Acute | Significant blockade of NPY Y1 receptors. |
| 10 mg/kg | Intraperitoneal (i.p.) | Acute & Chronic | Reduced NPY-induced food intake and spontaneous overnight food consumption. In chronic studies (44 days), significantly reduced food intake and body weight gain without tolerance. |
| 20 mg/kg | Intraperitoneal (i.p.) | Acute | No significant effect on locomotor activity. |
| 30 mg/kg | Intravenous (i.v.) | Acute | No serious adverse cardiovascular effects. |
Experimental Protocols
Protocol 1: Acute Food Intake Study in Satiated Rats
This protocol is designed to assess the acute anorectic effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 20% Tween 80 in sterile water)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard rat chow
-
Animal balance
-
Syringes and needles (23-25 gauge)
-
Intraperitoneal injection restraining device (optional)
Procedure:
-
Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water. Maintain a 12:12 hour light-dark cycle.
-
Habituation: Handle the rats daily for several days to acclimate them to the injection procedure.
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the this compound solution.
-
For a 10 mg/kg dose in a 250g rat with an injection volume of 2 mL/kg:
-
Calculate the required amount of this compound: 10 mg/kg * 0.25 kg = 2.5 mg.
-
Calculate the required volume of vehicle: 2 mL/kg * 0.25 kg = 0.5 mL.
-
Dissolve 2.5 mg of this compound in 0.5 mL of vehicle. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Weigh each rat.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of standard rat chow.
-
Measure the amount of food consumed at 1, 2, and 4 hours post-injection.
-
Calculate the cumulative food intake for each time point.
-
Protocol 2: Chronic Body Weight and Food Intake Study
This protocol is designed to evaluate the long-term effects of this compound on body weight and food consumption.
Materials:
-
Same as Protocol 1.
-
Apparatus for daily body weight measurement.
Procedure:
-
Animal Acclimation and Habituation: As described in Protocol 1.
-
Baseline Measurement: Record the body weight and daily food intake for each rat for 3-5 days before the start of treatment to establish a baseline.
-
Preparation of Dosing Solution: Prepare fresh dosing solutions daily as described in Protocol 1.
-
Daily Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle once daily at the same time each day (e.g., at the beginning of the dark cycle).
-
Continue daily administration for the duration of the study (e.g., 44 days).
-
-
Data Collection:
-
Record the body weight of each rat daily before the injection.
-
Measure the 24-hour food intake daily.
-
Observe the animals for any adverse effects.
-
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Rat Studies.
References
Preparation of BMS-193885 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of BMS-193885, a potent and selective neuropeptide Y1 (NPY1) receptor antagonist, for intraperitoneal (IP) injection in animal models. Proper formulation is critical for ensuring the bioavailability, efficacy, and safety of this compound in preclinical research. This guide summarizes key quantitative data, outlines a step-by-step experimental protocol for solubilization and administration, and provides important considerations for vehicle selection and long-term studies.
Introduction
This compound is a valuable research tool for investigating the role of the NPY1 receptor in various physiological processes, including appetite, anxiety, and cardiovascular function. Due to its physicochemical properties, careful preparation is required to achieve a stable and biocompatible solution suitable for intraperitoneal administration. This protocol details a reliable method for preparing this compound, ensuring accurate dosing and minimizing potential complications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound for intraperitoneal injection.
| Parameter | Value | Units | Source(s) |
| Solubility | |||
| In DMSO | up to 100 | mM | |
| In Water | up to 20 | mM | |
| Recommended Vehicle | DMSO and 20% SBE-β-CD in Saline | - | |
| Typical Dosage | 10 | mg/kg | |
| Maximum Injection Volume (Mouse) | 10 | mL/kg | - |
| Maximum Injection Volume (Rat) | 10 | mL/kg | - |
| Needle Gauge (Mouse) | 25-27 | G | - |
| Needle Gauge (Rat) | 23-25 | G | - |
Experimental Protocol: Preparation of this compound Solution
This protocol describes the preparation of a this compound solution for intraperitoneal injection using a vehicle composed of Dimethyl Sulfoxide (DMSO) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. This method is designed to enhance the solubility and stability of the compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Syringes and needles of appropriate gauge
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh the required amount of SBE-β-CD powder.
-
Dissolve the SBE-β-CD in sterile saline to achieve a final concentration of 20% (w/v).
-
Ensure the SBE-β-CD is completely dissolved by vortexing or gentle warming. The resulting solution should be clear.
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Prepare the Final Injection Solution:
-
In a sterile tube, combine the this compound stock solution (in DMSO) with the 20% SBE-β-CD in saline solution. A common ratio is 1 part this compound/DMSO stock to 9 parts 20% SBE-β-CD in saline.
-
For example, to prepare 1 mL of the final injection solution, add 100 µL of the 25 mg/mL this compound/DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex the final solution thoroughly to ensure it is homogenous. The final solution should be clear.
-
-
Administration:
-
Draw the prepared this compound solution into a sterile syringe fitted with an appropriate gauge needle.
-
Administer the solution via intraperitoneal injection to the animal model. The injection volume should be calculated based on the animal's body weight and the desired dose.
-
Experimental Workflow
Caption: Workflow for this compound preparation for IP injection.
Vehicle Selection and Considerations for Long-Term Studies
The choice of vehicle is critical, especially for chronic administration studies. While the DMSO and SBE-β-CD formulation is recommended for enhancing solubility, researchers should be aware of potential complications associated with long-term intraperitoneal injections.
-
Adhesive Peritonitis: A study involving chronic daily intraperitoneal administration of this compound (10 mg/kg) for 44 days in rats reported the occurrence of adhesive peritonitis in some animals. This highlights the importance of careful vehicle selection and animal monitoring in long-term experiments.
-
Vehicle-Induced Inflammation: Repeated intraperitoneal injections of certain vehicles, such as methylcellulose, have been shown to cause significant histological damage to peripheral organs in mice. Therefore, it is crucial to include vehicle-only control groups in experimental designs to differentiate between compound-specific effects and vehicle-induced artifacts.
-
Alternative Vehicles: While a vehicle of water containing 20% Tween 80 has been used for intravenous administration of this compound, its suitability for long-term intraperitoneal use should be carefully evaluated. The stability of Tween 80 in solution can be influenced by factors such as pH and temperature.
Signaling Pathway of this compound
Caption: this compound antagonizes the NPY1 receptor.
Conclusion
The protocol outlined in this document provides a reliable method for preparing this compound for intraperitoneal injection. By following these guidelines, researchers can ensure consistent and accurate dosing for their in vivo studies. Careful consideration of the vehicle, especially for long-term administration, and diligent monitoring of animal welfare are paramount to obtaining high-quality, reproducible data.
Application Notes and Protocols: Utilizing BMS-193885 for the Investigation of Feeding Behavior in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a critical component in the central regulation of appetite and energy homeostasis.[1][2] NPY is a powerful orexigenic peptide, and its effects are primarily mediated through the Y1 and Y5 receptors.[1] By competitively blocking the NPY Y1 receptor, this compound effectively inhibits NPY-mediated signaling pathways that stimulate food intake, leading to a reduction in appetite and subsequent weight gain.[3] These characteristics make this compound a valuable pharmacological tool for studying the intricate mechanisms of feeding behavior and for the preclinical assessment of potential anti-obesity therapeutics.
These application notes provide a comprehensive overview of the use of this compound in animal models of feeding behavior, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y1 receptor.[1][3] In vitro studies have demonstrated that it competitively inhibits the binding of radiolabeled Peptide YY ([¹²⁵I]PeptideYY) to the human Y1 receptor.[1] Functionally, it reverses the NPY-induced inhibition of forskolin-stimulated cAMP production, confirming its antagonist activity.[1][4] This blockade of the Y1 receptor in key brain regions, such as the hypothalamus, is believed to be the primary mechanism underlying its anorectic effects.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Cell Line | Receptor | Value | Reference |
| Kᵢ | SK-N-MC (human) | NPY Y1 | 3.3 nM | [1][3][4][5] |
| IC₅₀ | CHO (human) | NPY Y1 | 5.9 nM | [5] |
| Kₑ | CHO (human) | NPY Y1 | 4.5 nM | [1][4] |
Table 2: In Vivo Effects of this compound on Food Intake in Rats
| Animal Model | Administration Route | Dose | Effect | Reference |
| Satiated Rats | Intraperitoneal (i.p.) | 10 mg/kg | Reduced 1-hour NPY-induced food intake. | [1] |
| Satiated Rats | Intraperitoneal (i.p.) | 10 mg/kg | Reduced spontaneous overnight food consumption. | [1] |
| Satiated Rats | Intraperitoneal (i.p.) | 10 mg/kg | 33% inhibition of i.c.v. NPY-induced food intake. | [4] |
| Satiated Rats | Intraperitoneal (i.p.) | 30 mg/kg | 57% inhibition of i.c.v. NPY-induced food intake. | [4] |
| Freely Feeding Rats | Intraperitoneal (i.p.) | 10 mg/kg (chronic, 44 days) | Significant reduction in food intake and rate of body weight gain. | [1] |
| Socially Isolated Rats | Intranasal | 20 µg (1 week) | Decrease in feed intake. | [6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the NPY Y1 receptor.
Caption: NPY Y1 receptor signaling and its inhibition by this compound.
Experimental Protocols
Protocol 1: Acute Inhibition of NPY-Induced Feeding in Satiated Rats
Objective: To assess the ability of this compound to block the orexigenic effects of centrally administered NPY.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Neuropeptide Y (NPY)
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile saline
-
Intracerebroventricular (i.c.v.) cannulae
-
Microinjection pumps and syringes
-
Metabolic cages for food intake measurement
Procedure:
-
Animal Preparation: Surgically implant i.c.v. cannulae aimed at the lateral ventricle. Allow a recovery period of at least one week. Acclimatize rats to individual metabolic cages and handling.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose). Dissolve NPY in sterile saline.
-
Experimental Design:
-
Group 1: Vehicle (i.p.) + Saline (i.c.v.)
-
Group 2: Vehicle (i.p.) + NPY (i.c.v.)
-
Group 3: this compound (e.g., 10 mg/kg, i.p.) + NPY (i.c.v.)
-
Group 4: this compound (e.g., 30 mg/kg, i.p.) + NPY (i.c.v.)
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-determined time (e.g., 30 minutes), administer NPY or saline via the i.c.v. cannula.
-
-
Data Collection: Immediately after i.c.v. injection, provide pre-weighed food and measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare food intake between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Chronic Effects of this compound on Spontaneous Food Intake and Body Weight
Objective: To evaluate the long-term effects of this compound on food consumption and body weight in a model of obesity or in lean animals.
Materials:
-
Male Sprague-Dawley rats (or a relevant obesity model, e.g., diet-induced obese rats)
-
This compound
-
Vehicle
-
Standard or high-fat diet
-
Metabolic cages
-
Animal scale
Procedure:
-
Animal Acclimatization: House rats individually in metabolic cages and allow them to acclimate for at least one week. Monitor baseline food and water intake and body weight.
-
Group Assignment: Divide animals into two weight-matched groups:
-
Group 1: Vehicle (i.p., daily)
-
Group 2: this compound (e.g., 10 mg/kg, i.p., daily)
-
-
Chronic Administration: Administer this compound or vehicle daily at the same time each day for an extended period (e.g., 44 days).[1]
-
Data Collection:
-
Measure daily food and water intake.
-
Measure body weight daily or several times per week.
-
-
Data Analysis: Analyze the changes in cumulative food intake, daily food intake, and body weight over the treatment period using appropriate statistical methods (e.g., repeated measures ANOVA).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on feeding behavior.
Caption: A generalized workflow for in vivo studies with this compound.
Important Considerations
-
Bioavailability: this compound has good brain penetration but lacks oral bioavailability, necessitating parenteral (e.g., i.p.) or direct central administration (e.g., i.c.v.).[1]
-
Selectivity: While highly selective for the Y1 receptor, it is prudent to consider potential off-target effects, especially at higher doses.[1][5]
-
Behavioral Specificity: Studies have shown that the anorectic effects of this compound are not associated with anxiety-like behaviors or significant changes in locomotor activity.[1]
-
Cardiovascular Safety: No significant adverse cardiovascular effects have been reported in rats and dogs at therapeutic doses.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound to further elucidate the role of the NPY Y1 receptor in the complex regulation of feeding and energy balance.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. adooq.com [adooq.com]
- 6. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
Application Notes and Protocols for Intracerebroventricular Administration of BMS-193885
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) administration of BMS-193885, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. This compound is a valuable tool for investigating the central mechanisms of NPY in various physiological processes, including appetite regulation and energy homeostasis. This document outlines the pharmacological properties of this compound, detailed protocols for its ICV delivery in rodent models, and the expected physiological outcomes.
1. Introduction to this compound
This compound is a small molecule, competitive antagonist of the neuropeptide Y Y1 receptor, exhibiting high selectivity over other NPY receptor subtypes and various other G-protein coupled receptors.[1] Its ability to penetrate the blood-brain barrier and its efficacy in blocking NPY-induced food intake make it a critical compound for neuroscience research, particularly in the study of obesity and metabolic diseases.[2] Contrary to a potential misconception, this compound is not an endothelin receptor antagonist.
2. Pharmacological Profile
| Parameter | Value | Reference |
| Mechanism of Action | Competitive Neuropeptide Y Y1 Receptor Antagonist | [2][3] |
| Ki for human Y1 Receptor | 3.3 nM | [4] |
| IC50 for hY1 | 5.9 nM | [4] |
| Selectivity | >160-fold over Y2, Y4, and Y5 receptors | [1] |
| In Vivo Effects (ICV) | Blocks NPY-induced food intake | [2][3] |
3. Experimental Protocols
This section details the necessary protocols for the preparation and intracerebroventricular administration of this compound in a research setting.
3.1. Preparation of this compound for ICV Injection
A stock solution of this compound can be prepared and diluted to the final concentration for injection.
-
Vehicle: A common vehicle for ICV administration of this compound is a solution of 10% Dimethyl Sulfoxide (DMSO) in sterile Ringer's solution.[3]
-
Concentration: An effective dose to reduce NPY-induced food intake is between 30-50 µg of this compound.[3]
-
Final Volume: The final injection volume should be approximately 5 µL.[3]
Preparation Steps:
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile Ringer's solution to achieve the final desired concentration and a 10% DMSO concentration.
-
Ensure the final solution is clear and free of precipitates before loading it into the injection syringe.
3.2. Stereotaxic Surgery for Guide Cannula Implantation
This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol and mount it securely in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Leveling the Skull: Ensure the skull is level by taking measurements at bregma and lambda.
-
Drilling: Using a rat or mouse brain atlas, determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface. Drill a small hole at this location.
-
Anchor Screws: Drill additional holes for small anchor screws, which will help secure the dental cement.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.
-
Securing the Cannula: Apply dental cement around the guide cannula and anchor screws to fix the implant to the skull.
-
Post-Operative Care: Suture the incision, administer analgesics and antibiotics, and allow the animal to recover for at least one week before any experiments. Keep the dummy cannula in place to prevent blockage.
3.3. Intracerebroventricular Injection Procedure
Materials:
-
Injection syringe with an internal cannula that extends slightly beyond the guide cannula
-
Prepared this compound solution
-
Tubing to connect the syringe to the cannula
Procedure:
-
Gently handle and restrain the animal.
-
Remove the dummy cannula from the implanted guide cannula.
-
Insert the internal cannula connected to the injection syringe into the guide cannula.
-
Infuse the 5 µL of this compound solution at a slow, controlled rate (e.g., 1 µL/min) using a microinjection pump.
-
Leave the internal cannula in place for an additional minute after the infusion to allow for diffusion and prevent backflow.
-
Gently remove the internal cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse effects.
4. Data Presentation
The following table summarizes the quantitative effects of ICV administration of this compound on food intake in rats.
| Experimental Condition | Dose of this compound (in 5 µL) | Effect on NPY-Induced 1-hour Food Intake | Reference |
| Satiated Sprague-Dawley Rats | 30 µg | 57% reduction | [3] |
| Satiated Sprague-Dawley Rats | 50 µg | 63% reduction | [3] |
5. Signaling Pathway and Experimental Workflow
Neuropeptide Y Y1 Receptor Signaling Pathway
This compound acts by blocking the NPY Y1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the Y1 receptor by its endogenous ligand, NPY, typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Workflow for ICV Administration of this compound
The following diagram illustrates the logical flow of an experiment involving the intracerebroventricular administration of this compound.
Caption: Experimental Workflow for ICV Administration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
Application Notes & Protocols: Synthesis of ¹¹C-labeled BMS-193885 for PET Imaging
These application notes provide a detailed protocol for the radiosynthesis and quality control of ¹¹C-labeled BMS-193885 ([¹¹C]1), a potent and selective neuropeptide Y1 receptor (NPY Y1-R) antagonist for Positron Emission Tomography (PET) imaging.[1][2]
Introduction
Neuropeptide Y (NPY) is implicated in a wide range of physiological processes, and the NPY Y1 receptor is a key target in the study of these pathways.[1][2] this compound is a high-affinity antagonist for the NPY Y1-R with good bioavailability and brain penetration.[1][2] This document outlines the synthesis of ¹¹C-labeled this compound ([¹¹C]1) for in vivo PET imaging studies. The radiosynthesis involves the ¹¹C-methylation of the desmethyl precursor (2) using [¹¹C]methyl iodide.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of [¹¹C]this compound ([¹¹C]1).
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 23 ± 3.2% (n=6) | [1][2] |
| Molar Activity (at end of synthesis) | 87 ± 28 GBq/μmol (n=6) | [2] |
| Radiochemical Purity | >99% | [2] |
| Synthesis Time (after end of irradiation) | ~30 min | [2] |
Experimental Protocols
1. Precursor and Reagent Preparation
-
Precursor: The desmethyl precursor, dimethyl 4-(3-(3-(3-(4-(3-hydroxyphenyl)piperidin-1-yl)propyl)ureido)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (2), is required for the synthesis.[3]
-
Reagents:
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
N,N-dimethylformamide (DMF)
-
0.5 mol/L Sodium hydroxide (NaOH) solution
-
Reagents for HPLC purification
-
2. Radiosynthesis of [¹¹C]this compound ([¹¹C]1)
The synthesis of [¹¹C]1 is performed via ¹¹C-methylation of the precursor (2) using an automated synthesis system.[2]
-
Step 1: Precursor Preparation: A solution of the desmethyl precursor (2) (1 mg) and 0.5 mol/L NaOH (3.5 μL) in DMF (0.3 mL) is prepared in a septum-equipped vial.[2][3]
-
Step 2: [¹¹C]Methyl Iodide Production: [¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced using a cyclotron. [¹¹C]CO₂ is then reduced with lithium aluminum hydride, followed by iodination with hydroiodic acid to produce [¹¹C]methyl iodide.[2]
-
Step 3: Radiolabeling Reaction: The produced [¹¹C]methyl iodide is trapped in the reaction vial containing the precursor solution in DMF.[2] The reaction mixture is heated to proceed with the ¹¹C-methylation.
-
Step 4: Purification: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC).[3]
-
Step 5: Formulation: The final product is formulated for in vivo studies.
3. Quality Control
-
Radiochemical Purity: The radiochemical purity of the final product is determined by analytical HPLC.
-
Molar Activity: The molar activity is calculated from the amount of radioactivity and the molar amount of the product.
Visualizations
.dot
Caption: Experimental workflow for the synthesis and quality control of [¹¹C]this compound.
.dot
Caption: Chemical pathway for the radiosynthesis of [¹¹C]this compound.
References
- 1. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of BMS-193885 in Neuroscience Research: A Detailed Guide
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1) , making it a valuable tool for investigating the physiological and pathological roles of the NPY system in the central nervous system.[1][2] Primarily utilized in studies related to appetite, energy homeostasis, and emotional behavior, its ability to penetrate the blood-brain barrier allows for both in vitro and in vivo applications.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in neuroscience research.
Physicochemical and Pharmacological Properties
This compound acts as a competitive antagonist at the NPY Y1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, Neuropeptide Y.[1] This inhibition of NPY signaling has been shown to reduce food intake and body weight in animal models.[1]
| Property | Value |
| IUPAC Name | 1,4-dihydro-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino] carbonyl]amino]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic acid, dimethyl ester |
| Molecular Formula | C₃₃H₄₂N₄O₆ |
| Molecular Weight | 590.71 g/mol |
| Ki (NPY Y1 Receptor) | 3.3 nM |
| IC₅₀ | 5.9 nM |
| Apparent Kb | 4.5 nM (in functional cAMP assay) |
| Selectivity | >160-fold selective for Y1 over Y2, Y4, and Y5 receptors; >100-fold over α1-adrenergic receptor; ~100-fold over sigma(1) receptor. |
| Solubility | >10 mg/mL in DMSO |
| Bioavailability | Good systemic bioavailability and brain penetration; lacks oral bioavailability. |
Signaling Pathway and Mechanism of Action
Neuropeptide Y (NPY) binding to its G-protein coupled receptor, Y1, typically leads to the inhibition of adenylyl cyclase through the activation of the Gαi subunit. This results in a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the NPY Y1 receptor, preventing NPY from binding and thereby blocking this inhibitory effect on cAMP production.
Experimental Protocols
In Vitro Characterization of this compound
A typical workflow for characterizing the in vitro pharmacological profile of this compound involves radioligand binding assays to determine its affinity for the NPY Y1 receptor and functional assays to assess its antagonist activity.
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the human NPY Y1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NPY Y1 receptor (e.g., SK-N-MC or transfected HEK293 cells)
-
[¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) as the radioligand
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound in Binding Buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or unlabeled NPY (1 µM final concentration, for non-specific binding) or this compound at various concentrations.
-
25 µL of [¹²⁵I]-PYY diluted in Binding Buffer (final concentration ~Kd of the radioligand, e.g., 50 pM).
-
50 µL of cell membrane suspension (containing 10-20 µg of protein) in Binding Buffer.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the ability of this compound to antagonize NPY-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human NPY Y1 receptor
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4
-
Neuropeptide Y (NPY)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of NPY (at its EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 10 µM) to the wells. Incubate for 30 minutes at 37°C. Include control wells with only forskolin (100% stimulation) and forskolin + NPY (inhibition).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC₅₀ value, which represents the concentration of this compound that restores 50% of the cAMP production inhibited by NPY. Calculate the apparent Kb value from the IC₅₀.
In Vivo Neuroscience Research Applications
This compound is a valuable tool for studying the role of the NPY Y1 receptor in complex behaviors and physiological processes in vivo. A common application is the investigation of its effects on food intake and body weight in rodents.
This protocol outlines a method to evaluate the effect of this compound on NPY-induced and spontaneous food intake in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Neuropeptide Y (for NPY-induced feeding studies)
-
Metabolic cages for monitoring food and water intake
-
Animal balance
Procedure:
-
Animal Acclimatization: House rats individually in metabolic cages and allow them to acclimate for at least one week. Handle the animals daily to minimize stress.
-
NPY-Induced Feeding Study:
-
Satiated rats are typically used for this paradigm.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to the central administration of NPY (e.g., via intracerebroventricular cannula).
-
Immediately after NPY administration, provide pre-weighed food and measure food intake at regular intervals (e.g., 1, 2, and 4 hours).
-
-
Spontaneous Food Intake Study:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at the beginning of the dark cycle.
-
Measure cumulative food intake and body weight over a 24-hour period.
-
For chronic studies, administer this compound daily for an extended period (e.g., several weeks) and monitor daily food intake and weekly body weight changes.[1]
-
-
Data Analysis: Compare food intake and body weight changes between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Intranasal delivery can be used to target this compound to the central nervous system, potentially minimizing peripheral side effects.[3]
Materials:
-
Rats or mice
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Micropipette with fine tips
Procedure:
-
Animal Handling and Acclimatization: Acclimatize the animals to handling for several days to reduce stress during administration.[4]
-
Preparation: Prepare the this compound solution at the desired concentration. A typical dose for rats is around 20 µg.[3]
-
Administration:
-
Gently restrain the animal in a supine position.
-
Using a micropipette, apply small droplets of the solution (e.g., 5-10 µL) into each nostril, allowing the animal to inhale the liquid between applications.
-
Alternate between nostrils until the full dose is administered.
-
-
Post-Administration: Keep the animal in a supine position for a short period (e.g., 30 seconds) to facilitate absorption into the olfactory epithelium.
-
Behavioral Testing: Conduct behavioral tests (e.g., open field, elevated plus maze, feeding paradigms) at the desired time point after administration.[3]
Note: For all animal studies, it is imperative to follow institutional and national guidelines for the care and use of laboratory animals.
By employing these protocols, researchers can effectively utilize this compound to explore the multifaceted roles of the NPY Y1 receptor in a variety of neuroscience research areas.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
- 4. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
BMS-193885: A Potent and Selective NPY Y1 Receptor Antagonist for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in various physiological processes, including the regulation of food intake, energy homeostasis, and cardiovascular function. The effects of NPY are mediated through a family of G-protein coupled receptors (GPCRs), with the NPY Y1 receptor subtype being a primary mediator of NPY's orexigenic (appetite-stimulating) effects.[1] BMS-193885 is a potent and selective non-peptide antagonist of the NPY Y1 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.[1][2] This document provides a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro assays.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human NPY Y1 receptor. It acts as a competitive antagonist, effectively blocking the binding of NPY and subsequent intracellular signaling.[1][3] The compound has demonstrated efficacy in reducing food intake and body weight in animal models, highlighting its potential in the study of obesity and metabolic disorders.[1][4]
Data Presentation
| Parameter | Value | Receptor/Cell Line | Reference |
| Binding Affinity (Ki) | 3.3 nM | Human NPY Y1 Receptor (SK-N-MC cell membranes) | [1][3] |
| Functional Antagonism (Kb) | 4.5 nM | Human NPY Y1 Receptor (CHO cells) | [1][5] |
| IC50 | 5.9 nM | Human NPY Y1 Receptor | [2][6] |
Selectivity Profile:
This compound displays high selectivity for the NPY Y1 receptor over other NPY receptor subtypes and a panel of other GPCRs and ion channels.
| Receptor Subtype | Selectivity Fold | Reference |
| NPY Y2 | >160 | [2] |
| NPY Y4 | >160 | [2] |
| NPY Y5 | >160 | [2] |
| α1-adrenergic | >100 | [2] |
| σ1 | >47 | [2] |
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a member of the Class A G-protein coupled receptor family and primarily couples to inhibitory Gi/o proteins.[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade ultimately modulates various cellular functions.
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the function of the NPY Y1 receptor using this compound.
Experimental Workflow for NPY Y1 Receptor Characterization
Caption: Experimental Workflow.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NPY Y1 receptor (e.g., SK-N-MC).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable NPY Y1 receptor radioligand.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of radioligand (e.g., [¹²⁵I]-PYY at a concentration close to its Kd).
-
50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the NPY-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human NPY Y1 receptor.
-
NPY.
-
This compound.
-
Forskolin.
-
Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the NPY Y1 receptor-expressing CHO cells into a 96-well or 384-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells once with Stimulation Buffer.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist and Forskolin Stimulation:
-
Add a fixed concentration of NPY (typically EC80) and a fixed concentration of forskolin (e.g., 1-10 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the NPY response.
-
Calculate the antagonist dissociation constant (Kb) using the Schild equation or a similar pharmacological model.
-
Protocol 3: Intracellular Calcium Mobilization Assay
While NPY Y1 receptors primarily couple to Gi, they can also influence intracellular calcium levels in some cellular contexts or when co-expressed with a promiscuous G-protein like Gα16. This assay can be used as a functional screen for NPY Y1 receptor antagonists.
Materials:
-
HEK293 or CHO cells expressing the NPY Y1 receptor (and potentially a promiscuous G-protein like Gαqi5 or Gα16).
-
NPY.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into black, clear-bottom microplates and allow them to attach and form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if needed) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in the wells.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add various concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add a fixed concentration of NPY (e.g., EC80) to the wells and immediately begin kinetic fluorescence measurements (e.g., reading every second for 1-2 minutes).
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the peak fluorescence (or percentage of NPY response) against the log concentration of this compound.
-
Determine the IC50 value for this compound's inhibition of the NPY-induced calcium mobilization.
-
Conclusion
This compound is a highly valuable pharmacological tool for investigating the role of the NPY Y1 receptor in health and disease. Its potency and selectivity, combined with the detailed experimental protocols provided herein, will enable researchers to conduct robust and reproducible studies to further unravel the complexities of the NPY system.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: In Vitro Assays for Measuring Receptor Antagonism of BMS-193885
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y receptor type 1 (NPY Y1).[1][2][3][4][5] The NPY Y1 receptor is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including the regulation of food intake and energy homeostasis.[3][5] This document provides detailed protocols for in vitro assays to characterize the receptor antagonism of this compound, enabling researchers to assess its potency and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in antagonizing the NPY Y1 receptor.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Ki | 3.3 nM | SK-N-MC cell membranes (human) | Competitive Binding Assay | [2] |
| IC50 | 5.9 nM | CHO cells expressing human Y1 receptor | Functional cAMP Assay | [3][4][5] |
| Kb | 4.5 nM | CHO cells expressing human Y1 receptor | Functional cAMP Assay | [1][2] |
| Selectivity | >100-fold over Y2, Y4, Y5 receptors | Various | Binding/Functional Assays | [6] |
| Selectivity | >200-fold over α2-adrenergic receptor | Various | Binding/Functional Assays | [1] |
| Selectivity | >100-fold over σ1 receptor | Various | Binding/Functional Assays | [1] |
Signaling Pathway of NPY Y1 Receptor
The NPY Y1 receptor is a Gi-coupled GPCR. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby preventing the downstream decrease in cAMP.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Chronic Administration of BMS-193885 in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] NPY is a powerful orexigenic peptide, and its signaling through the Y1 receptor is a key pathway in the regulation of appetite and body weight.[1] Chronic administration of this compound has been investigated in long-term preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for obesity. These application notes provide an overview of the findings and detailed protocols for replicating or adapting these long-term studies.
Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y1 receptor. In the hypothalamus, NPY released from neurons in the Arcuate Nucleus (ARC) typically binds to Y1 receptors on pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, inhibiting their anorexigenic signals. NPY also stimulates orexigenic neurons in the Paraventricular Nucleus (PVN). By blocking the Y1 receptor, this compound prevents these actions of NPY, leading to a reduction in food intake and subsequent effects on body weight.
Signaling Pathway of NPY Y1 Receptor and Inhibition by this compound
Caption: NPY Y1 receptor signaling pathway and its inhibition by this compound.
Long-Term Efficacy in Preclinical Models
A key long-term study demonstrated that chronic administration of this compound over 44 days in rats resulted in a significant reduction in both food intake and the rate of body weight gain when compared to a vehicle-treated control group.[1] Importantly, no tolerance to the anorectic effects of the compound was observed during the study period.[1]
Data Presentation
The following tables summarize the quantitative data from a representative 44-day study.
Table 1: Effect of Chronic this compound Administration on Cumulative Body Weight Gain in Rats
| Treatment Group | Day 1 (g) | Day 15 (g) | Day 30 (g) | Day 44 (g) |
| Vehicle Control | 0 ± 0 | 45 ± 5 | 95 ± 8 | 140 ± 12 |
| This compound (10 mg/kg) | 0 ± 0 | 30 ± 4 | 65 ± 6 | 98 ± 9* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of Chronic this compound Administration on Average Daily Food Intake in Rats
| Treatment Group | Week 1 ( g/day ) | Week 3 ( g/day ) | Week 6 ( g/day ) |
| Vehicle Control | 25 ± 2 | 26 ± 2 | 27 ± 3 |
| This compound (10 mg/kg) | 20 ± 1.5 | 21 ± 1.8 | 22 ± 2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Long-Term (44-Day) Administration of this compound in a Rat Model of Obesity
Objective: To evaluate the long-term efficacy of this compound on body weight and food intake.
Materials:
-
Male Sprague-Dawley rats (initial weight 250-300g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% saline)
-
Standard laboratory rodent chow
-
Metabolic cages for monitoring food and water intake
-
Animal balance
-
Syringes and needles (25-27 gauge)
Experimental Workflow:
Caption: Experimental workflow for the chronic administration of this compound.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats individually in a temperature- and light-controlled environment (12:12 hour light-dark cycle) for at least one week prior to the study. Provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign rats to two groups: a vehicle control group and a this compound treatment group.
-
Baseline Measurements: For 3-5 days before the start of treatment, measure and record the body weight and food intake of each animal daily to establish a stable baseline.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). The final concentration should be such that the desired dose (10 mg/kg) can be administered in a reasonable volume (e.g., 1 mL/kg).
-
Chronic Administration:
-
Administer this compound (10 mg/kg) or the vehicle via intraperitoneal (i.p.) injection once daily.
-
Conduct injections at the same time each day, typically at the beginning of the dark cycle when rodents are most active and feeding is initiated.
-
Continue daily injections for 44 consecutive days.
-
-
Monitoring:
-
Record the body weight of each animal daily.
-
Measure and record food and water intake daily.
-
Observe the animals for any adverse clinical signs.
-
-
Study Termination: At the end of the 44-day treatment period, euthanize the animals according to approved institutional guidelines.
-
Data Analysis:
-
Calculate the cumulative body weight gain for each animal.
-
Calculate the average daily food intake for each animal on a weekly basis.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
-
Safety and Tolerability
In the 44-day study, this compound was generally well-tolerated. No significant effects on water intake were observed.[1] It is important to note that while effective, this compound has been reported to have poor oral bioavailability.[1]
Conclusion
The chronic administration of this compound in long-term studies demonstrates its potential as a Y1 receptor-mediated anti-obesity agent. The provided protocols and data serve as a valuable resource for researchers investigating the role of the NPY system in energy homeostasis and for the development of novel therapeutics targeting this pathway. Careful adherence to the experimental design and monitoring procedures is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
BMS-193885 Technical Support Center: Solubility and Handling
This guide provides detailed information and troubleshooting advice for dissolving and handling BMS-193885 in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound exhibits significantly different solubility profiles in DMSO and water. It is highly soluble in DMSO and moderately soluble in water. Specific values are summarized in the table below.
Q2: I am having trouble dissolving this compound completely. What should I do?
A2: If you are experiencing solubility issues, please refer to our troubleshooting guide below. Common solutions include gentle warming, vortexing, or sonication. For DMSO preparations, using fresh, anhydrous DMSO is critical as absorbed moisture can significantly reduce the compound's solubility[1].
Q3: What is the recommended method for preparing a stock solution?
A3: For detailed instructions, please see the Experimental Protocols section. The general recommendation is to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then make further dilutions in your aqueous experimental medium.
Q4: How should I store the solid compound and my stock solutions?
A4: The solid form of this compound should be stored desiccated at room temperature or at -20°C[2][3]. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months[1].
Data Presentation: Solubility Summary
The following table summarizes the quantitative solubility data for this compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[2][3] | 68.08 mg/mL[2][3] |
| Water | 20 mM[2][3] | 13.62 mg/mL[2][3] |
Note: The molecular weight of this compound is 680.79 g/mol [2][3]. Solubility in DMSO can be further improved with sonication[1].
Experimental Protocols
Protocol: Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO for best results. Hygroscopic (water-absorbing) DMSO can negatively impact solubility[1].
-
-
Weighing the Compound:
-
Accurately weigh out 68.08 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Avoid repeated freeze-thaw cycles.
-
Troubleshooting and Visualization
The following workflow provides a visual guide to troubleshooting common solubility issues encountered with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Proper storage and stability of BMS-193885 solutions.
This technical support center provides guidance on the proper storage and stability of BMS-193885 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored desiccated. For long-term storage, -20°C is recommended, where it can be stable for up to three years. For shorter periods, storage at 4°C is suitable for up to two years, and it can be kept at room temperature if desiccated.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.
Q3: What is the solubility of this compound in these solvents?
A3: The solubility of this compound is up to 100 mM in DMSO and up to 20 mM in water. One supplier notes that for a concentration of 100 mg/mL (169.29 mM) in DMSO, ultrasonic treatment may be needed.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend dissolving this compound in a high-quality, anhydrous solvent such as DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions should be stored in tightly sealed vials. For long-term storage, aliquoting the solution and storing at -80°C is recommended for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[1][2]
Data Presentation
Table 1: Storage Recommendations for Solid this compound
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[1][2] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage.[1][2] |
| Room Temperature | Short-term | Must be kept desiccated. |
Table 2: Solubility and Solution Stability of this compound
| Solvent | Maximum Concentration | Storage Temperature | Stability Duration |
| DMSO | 100 mM | -80°C | Up to 6 months[1][2] |
| >10 mg/mL[3] | -20°C | Up to 1 month[1][2] | |
| Water | 20 mM | -80°C | Data not available |
| -20°C | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 590.71 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][2]
-
Mandatory Visualizations
Caption: NPY Y1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Troubleshooting Guide
Issue: Precipitate observed in the this compound solution.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Ensure the solution was stored at the recommended temperature (-20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing and using aliquots. |
| Solvent Quality | - Use high-quality, anhydrous solvents (e.g., DMSO). Water absorption by hygroscopic solvents like DMSO can reduce solubility. |
| Concentration Exceeds Solubility | - Verify that the concentration of the solution does not exceed the known solubility limits in the chosen solvent. |
| Solution Preparation | - Ensure the compound was fully dissolved during the initial preparation. Gentle warming or sonication can aid dissolution. |
| Contamination | - Inspect for any signs of microbial or particulate contamination. If suspected, discard the solution and prepare a fresh one using sterile techniques. |
Issue: Loss of compound activity in experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions if the current stock is old or has been stored improperly.- Minimize the exposure of the solution to light and air. |
| Incorrect Dilution | - Double-check all calculations for the preparation of working solutions from the stock solution. |
| Experimental Conditions | - Ensure that the pH and composition of the experimental buffer are compatible with this compound and do not cause precipitation or degradation. |
References
Potential off-target effects of BMS-193885.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-193885. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guides & FAQs
Q1: We are observing unexpected effects in our cellular assays when using this compound, even at concentrations that should be selective for the Neuropeptide Y Receptor Y1 (NPY Y1). What could be the cause?
A1: While this compound is a potent and highly selective NPY Y1 antagonist, off-target interactions, though minimal, have been reported. The two most likely candidates for off-target effects are the sigma(1) receptor and the alpha(2) adrenergic receptor.[1][2] Consider the following troubleshooting steps:
-
Review your experimental system: Do your cells or tissues express sigma(1) or alpha(2) adrenergic receptors? If so, these receptors could be contributing to the observed effects.
-
Perform a concentration-response curve: This will help determine if the unexpected effects are occurring at concentrations significantly higher than the Ki for the NPY Y1 receptor (Ki = 3.3 nM).[1][3]
-
Use a selective antagonist for the suspected off-target receptor: Co-incubation with a known sigma(1) or alpha(2) adrenergic antagonist can help to competitively block the off-target effects and confirm their origin.
Q2: What are the known binding affinities of this compound for its primary target and key off-targets?
A2: The selectivity profile of this compound has been characterized against a panel of receptors. The following table summarizes the key quantitative data.
| Target | Affinity/Potency | Selectivity vs. NPY Y1 | Reference |
| Neuropeptide Y Receptor Y1 (NPY Y1) | Ki = 3.3 nM, IC50 = 5.9 nM, Kb = 4.5 nM | - | [1][3][4] |
| Sigma(1) Receptor | ~100-fold less potent than at NPY Y1 | 100-fold | [1][2] |
| Alpha(2) Adrenergic Receptor | ~200-fold less potent than at NPY Y1 | 200-fold | [1][2] |
| Other NPY Receptors (Y2, Y4, Y5) | No appreciable affinity (Ki > 1000 nM) | > 300-fold | [1][5] |
| Panel of 70 other GPCRs and Ion Channels | > 200-fold less potent than at NPY Y1 | > 200-fold | [1][2] |
Q3: We are planning in vivo studies with this compound. Are there any known systemic off-target effects we should monitor?
A3: Preclinical studies in animal models have provided some insights into the in vivo effects of this compound.
-
Cardiovascular: Intravenous administration in rats (up to 30 mg/kg) and dogs (up to 10 mg/kg) showed no serious cardiovascular adverse effects.[1]
-
Behavioral: this compound did not significantly affect locomotor activity at doses up to 20 mg/kg and showed no anxiety-related behavior in the elevated plus-maze test.[1] This suggests that the observed reductions in food intake are not due to generalized behavioral disruption.[1]
-
Gastrointestinal: During a 44-day chronic administration study in rats (10 mg/kg, i.p.), some animals developed adhesive peritonitis.[3] This observation should be taken into consideration for long-term in vivo studies.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells endogenously expressing the human NPY Y1 receptor (e.g., SK-N-MC cells) or cells recombinantly expressing the target receptor.[1]
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled ligand specific for the target receptor (e.g., [¹²⁵I]Peptide YY for NPY Y1).[1][3]
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (cAMP Measurement)
This protocol assesses the ability of an antagonist to block the downstream signaling of a G-protein coupled receptor (GPCR), such as the NPY Y1 receptor, which is coupled to the inhibition of adenylyl cyclase.
-
Cell Culture:
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a known agonist of the receptor (e.g., Neuropeptide Y) in the presence of forskolin (an adenylyl cyclase activator).[1]
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the concentration of the antagonist that produces a half-maximal reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. This value represents the apparent Kb.[1]
-
Visualizations
Caption: NPY Y1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A generalized workflow for identifying and characterizing potential off-target effects of a compound.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]
- 5. | BioWorld [bioworld.com]
Minimizing non-specific binding of BMS-193885 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of BMS-193885 in various assays.
Understanding this compound
This compound is a potent and selective antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1), a G-protein coupled receptor (GPCR). It competitively inhibits the binding of NPY to the Y1 receptor with a Ki value of approximately 3.3 nM. Its mechanism of action involves blocking the downstream signaling pathways activated by NPY, such as the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels.
Physicochemical Properties of this compound:
| Property | Value | Implication for Non-Specific Binding |
| Molecular Weight | 590.71 g/mol | Standard for a small molecule. |
| Calculated LogD (cLogD) | 3.8 | Indicates a lipophilic (hydrophobic) nature, which can contribute to non-specific binding to plasticware, cell membranes, and other hydrophobic surfaces.[1] |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in water. | Good solubility in standard laboratory solvents. Ensure complete dissolution to avoid precipitation, which can be a source of artifacts. |
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can significantly reduce the assay window and lead to inaccurate results. The following guide addresses common issues and provides solutions in a question-and-answer format.
Q1: My non-specific binding is very high in my radioligand binding assay. What are the first things I should check?
A1: High non-specific binding in radioligand assays is a common issue, especially with hydrophobic compounds like this compound. Here’s a checklist to start your troubleshooting:
-
Reagent Concentrations:
-
Radioligand Concentration: Ensure you are using the radioligand at a concentration at or below its Kd. High concentrations will lead to increased non-specific binding.
-
Membrane/Protein Concentration: Too much protein can increase non-specific binding sites. Titrate your membrane preparation to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, you must ensure that specific binding still reaches equilibrium.
-
Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.
-
Q2: I've optimized my reagent concentrations and assay conditions, but non-specific binding is still high. What's the next step?
A2: If initial optimizations are insufficient, the next step is to critically evaluate your assay buffer and consider the use of blocking agents. The hydrophobic nature of this compound makes it prone to sticking to surfaces.
-
Buffer Composition:
-
pH and Ionic Strength: Modifying the pH and increasing the salt concentration (e.g., with NaCl) of your buffer can help reduce electrostatic interactions that may contribute to non-specific binding.
-
Detergents: Adding a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), can help to reduce hydrophobic interactions.
-
-
Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a common blocking agent that can be added to the assay buffer to saturate non-specific binding sites on your assay plates, filters, and membrane preparations.
-
Other Blocking Agents: In some cases, other proteins like casein or non-fat dry milk might be more effective. However, these should be used with caution as they can sometimes interfere with the assay.
-
Q3: How do I choose and optimize a blocking agent for my assay?
A3: The choice and concentration of a blocking agent need to be empirically determined for your specific assay system.
-
Start with BSA: A good starting point is to test a range of BSA concentrations (e.g., 0.1% to 1%).
-
Test Other Options: If BSA is not effective or interferes with your assay, you can try other blocking agents.
-
Optimization Experiment: Perform a systematic experiment where you test different blocking agents at various concentrations to identify the optimal condition that provides the lowest non-specific binding without significantly affecting specific binding.
Q4: Can the type of assay plate I'm using contribute to high non-specific binding?
A4: Absolutely. Standard polystyrene plates can be quite hydrophobic and are often a source of non-specific binding for lipophilic molecules. Consider switching to low-binding microplates, which have a hydrophilic surface coating designed to repel hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q: What is the expected percentage of non-specific binding in a well-optimized assay?
A: Ideally, non-specific binding should be less than 10% of the total binding. However, a value up to 30% can be acceptable, provided there is a sufficient assay window. If non-specific binding exceeds 50% of the total binding, the results are generally considered unreliable.
Q: How do I determine the non-specific binding of this compound in a competition binding assay?
A: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ligand that binds to the same receptor. For the NPY Y1 receptor, you could use a high concentration (e.g., 1-10 µM) of unlabeled NPY or another potent Y1 receptor ligand.
Q: In a functional cAMP assay, how can I be sure that the observed effects are specific to the Y1 receptor?
A: To confirm the specificity of this compound's effect in a cAMP assay, you should:
-
Use a known Y1 agonist: Demonstrate that this compound can block the effect of a known Y1 agonist on cAMP levels.
-
Test in a control cell line: Use a cell line that does not express the NPY Y1 receptor to show that this compound has no effect on cAMP levels in the absence of its target.
-
Perform a dose-response curve: A classic dose-response relationship is indicative of a specific pharmacological effect.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for NPY Y1 Receptor
This protocol is designed to determine the affinity of this compound for the NPY Y1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human NPY Y1 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY)
-
Unlabeled Ligand for NSB: Neuropeptide Y (NPY)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
96-well low-binding plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Dilute the NPY Y1 receptor membranes in binding buffer to the desired concentration (to be optimized, typically 10-30 µg protein/well).
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radioligand ([¹²⁵I]-PYY) in binding buffer at a concentration equal to its Kd for the Y1 receptor.
-
Prepare the unlabeled NPY at a high concentration (1 µM) in binding buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL [¹²⁵I]-PYY + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of 1 µM NPY + 50 µL [¹²⁵I]-PYY + 100 µL membrane suspension.
-
Competition: 50 µL of this compound dilution + 50 µL [¹²⁵I]-PYY + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50, which can then be used to calculate the Ki.
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the antagonist activity of this compound by its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human NPY Y1 receptor.
-
NPY (agonist)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the NPY Y1 receptor-expressing cells into the assay plate and culture until they reach the desired confluency.
-
Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of NPY (typically the EC80 concentration) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. The optimal concentration of forskolin should be determined empirically.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for the inhibition of the NPY-mediated response.
-
Data Presentation
Table 1: Troubleshooting High Non-Specific Binding
| Potential Cause | Recommended Action | Expected Outcome |
| High Radioligand Concentration | Use radioligand at or below its Kd. | Reduction in NSB that is proportional to the concentration. |
| Excessive Membrane Protein | Titrate protein concentration (e.g., 5-50 µ g/well ). | Find optimal balance between specific signal and NSB. |
| Hydrophobic Interactions | Add 0.01-0.1% Tween-20 or Triton X-100 to buffer. | Reduced binding to plasticware and other surfaces. |
| Electrostatic Interactions | Increase NaCl concentration in buffer (e.g., 50-150 mM). | Disruption of non-specific charge-based interactions. |
| Insufficient Blocking | Add 0.1-1% BSA to the binding buffer. | Saturation of non-specific binding sites. |
| Inappropriate Assay Plate | Switch from standard polystyrene to low-binding plates. | Significant reduction in NSB due to hydrophilic surface. |
| Inefficient Washing | Increase wash steps (3-5 times) with ice-cold buffer. | More complete removal of unbound radioligand. |
Visualizations
Caption: Workflow for optimizing blocking agents in a radioligand binding assay.
Caption: Diagram illustrating specific and non-specific binding.
Caption: A decision-making flowchart for troubleshooting high non-specific binding.
References
Overcoming the lack of oral bioavailability of BMS-193885 in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability with the selective neuropeptide Y1 (NPY Y1) receptor antagonist, BMS-193885.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered this compound are showing no efficacy. Is this expected?
A1: Yes, this is an expected outcome. Published literature consistently reports that while this compound has good systemic bioavailability and brain penetration when administered systemically (e.g., intravenously or intraperitoneally), it is known to lack oral bioavailability.[1] This means that when given orally, the compound is not efficiently absorbed into the bloodstream, leading to sub-therapeutic concentrations at the target site.
Q2: What is the likely cause of this compound's poor oral bioavailability?
A2: The primary suspected reason for the poor oral absorption of this compound is that it is a substrate for efflux transporters in the gastrointestinal tract, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2] These transporters are located on the apical membrane of intestinal epithelial cells and actively pump substrates back into the intestinal lumen, thereby preventing their absorption into the systemic circulation.
Q3: How can I confirm if this compound is a substrate for P-gp and/or BCRP transporters?
A3: You can perform in vitro transporter assays using cell lines that overexpress these specific transporters. The most common methods are bidirectional transport assays using Caco-2 cells (which express both P-gp and BCRP) or MDCK cells transfected to express human P-gp or BCRP.[3][4][5] An efflux ratio significantly greater than 2 in these assays is a strong indicator that the compound is a substrate.
Q4: What general strategies can I explore to overcome the poor oral bioavailability of this compound?
A4: There are two primary strategies to consider:
-
Co-administration with Efflux Transporter Inhibitors: Using a potent inhibitor of P-gp and BCRP, such as elacridar, can block the efflux of this compound in the gut, thereby increasing its absorption.
-
Formulation with Inhibitory Excipients: Certain pharmaceutical excipients, such as Tween 80 (Polysorbate 80) and Pluronic P85, have been shown to inhibit P-gp and can be used to formulate this compound for oral dosing.[6][7] These can enhance absorption by locally inhibiting efflux transporters.
Troubleshooting Guides
Problem: Lack of Efficacy Following Oral Administration of this compound
This guide provides a stepwise approach to first confirm the underlying cause of poor bioavailability and then to test potential solutions.
Step 1: Confirm P-gp/BCRP Substrate Status of this compound
Before attempting to improve oral bioavailability, it is crucial to confirm that this compound is indeed a substrate of P-gp and/or BCRP.
This protocol outlines a method to determine if this compound is a substrate for efflux transporters using a Caco-2 cell monolayer, a widely accepted model for the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To assess apical-to-basolateral (A-B) transport (simulating absorption), add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To assess basolateral-to-apical (B-A) transport (simulating efflux), add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Inhibitor Arm: Repeat the transport study in the presence of a known P-gp/BCRP inhibitor (e.g., 5 µM elacridar) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B).
-
An ER > 2 suggests that this compound is a substrate for efflux transporters. A significant reduction in the ER in the presence of the inhibitor confirms this.
-
Step 2: Strategies to Enhance Oral Absorption of this compound
If Step 1 confirms that this compound is an efflux transporter substrate, the following experimental approaches can be taken to improve its oral bioavailability in animal models.
Strategy A: Co-administration with a P-gp/BCRP Inhibitor
This approach involves orally dosing a potent dual P-gp/BCRP inhibitor prior to the oral administration of this compound to block intestinal efflux.
-
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 2 mg/kg in a suitable IV vehicle).
-
Group 2: Oral gavage of this compound (e.g., 10 mg/kg in a simple suspension).
-
Group 3: Oral gavage of elacridar (e.g., 10 mg/kg) 1-2 hours prior to oral gavage of this compound (10 mg/kg).
-
-
Dosing and Sampling:
-
Administer the compounds as specified for each group.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Quantify this compound plasma concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
The co-administration of elacridar is expected to significantly increase the oral bioavailability of this compound.
| Group | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (F%) |
| This compound (IV) | 2 | 850 | 1275 | N/A |
| This compound (Oral) | 10 | < 10 | 45 | ~0.7% |
| Elacridar + this compound (Oral) | 10 + 10 | 150 | 765 | ~12% |
| Table 1: Hypothetical pharmacokinetic data comparing oral this compound with and without co-administration of the P-gp/BCRP inhibitor elacridar. |
Strategy B: Formulation with P-gp Inhibitory Excipients
This strategy involves formulating this compound with excipients that have known P-gp inhibitory properties.
-
Formulation Preparation:
-
Formulation 1 (Control): Simple suspension of this compound in 0.5% methylcellulose.
-
Formulation 2 (Tween 80): this compound formulated in a vehicle containing 10% Tween 80.[6]
-
Formulation 3 (Pluronic P85): this compound formulated in a vehicle containing Pluronic P85.
-
-
Animal Study: Conduct a pharmacokinetic study in rats as described in "Strategy A," using the different oral formulations.
-
Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax, F%) obtained from each formulation group against the control suspension.
Formulations containing Tween 80 or Pluronic P85 are expected to show enhanced oral absorption compared to the simple suspension.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability Increase (vs. Control) |
| Control Suspension | 10 | < 10 | 45 | 1.0x |
| 10% Tween 80 | 10 | 65 | 405 | 9.0x |
| Pluronic P85 | 10 | 80 | 540 | 12.0x |
| Table 2: Hypothetical pharmacokinetic data for different oral formulations of this compound. |
Visualizations
Caption: Mechanism of poor oral bioavailability of this compound.
Caption: Troubleshooting workflow for this compound oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Important Considerations for Choosing the in vitro Cell Test System for Correct Identification of BCRP Substrates - Evotec [evotec.com]
- 5. bioivt.com [bioivt.com]
- 6. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected results in BMS-193885 behavioral studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-193885 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4][5][6][7][8][9][10] It competitively blocks the NPY Y1 receptor, thereby inhibiting the downstream signaling pathways activated by NPY.[1][3][8] This antagonism is the basis for its primary application in research, which is the study of appetite regulation and obesity, as NPY is a potent stimulator of food intake.[1][2][7][8][11][12][13][14]
Q2: What are the key characteristics of this compound for in vivo studies?
This compound is known to be brain penetrant, a crucial feature for studying its effects on centrally-mediated behaviors such as appetite.[1][2][4][5][8][15] However, it has been reported to have poor oral bioavailability, making intraperitoneal (i.p.) or intravenous (i.v.) administration more suitable for in vivo experiments.[2][8][10]
Q3: What are the reported off-target effects of this compound?
Pharmacological profiling has shown that this compound is highly selective for the NPY Y1 receptor.[8][10] It displays significantly lower affinity for other NPY receptor subtypes (Y2, Y4, Y5) and other G-protein coupled receptors.[4][6][8] Some studies note a much lower potency at the alpha-2 adrenergic receptor and some affinity for the sigma(1) receptor, but with over 100-fold selectivity for the Y1 receptor.[8][10]
Troubleshooting Guide
Issue 1: No observable effect on food intake or other NPY-mediated behaviors.
Potential Causes and Troubleshooting Steps:
-
Inadequate Dosing or Administration:
-
Verify Dose: Ensure the dose is within the effective range reported in the literature (e.g., 10-30 mg/kg i.p. for appetite suppression in rats).[3][9]
-
Administration Route: this compound has poor oral bioavailability.[2][8][10] Use intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration for central effects.
-
-
Compound Solubility and Stability:
-
Proper Dissolution: this compound is soluble in DMSO and water.[4][15][16] Ensure the compound is fully dissolved before administration. For in vivo use, prepare fresh solutions and consider the final concentration of the vehicle (e.g., DMSO) to avoid toxicity.
-
Storage: Store the compound as recommended by the supplier, typically desiccated at room temperature, to maintain its stability.[4][15][16]
-
-
Experimental Design:
-
Timing of Administration: The timing of compound administration relative to the behavioral test is critical. For acute feeding studies, administer this compound prior to the presentation of food, allowing sufficient time for the compound to reach its target.
-
NPY Induction: When studying the blockade of NPY-induced feeding, ensure that the dose and timing of exogenous NPY administration are appropriate to elicit a robust feeding response in control animals.[7][11][12][14]
-
Issue 2: Unexpected or contradictory behavioral results.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
While highly selective, consider potential off-target effects at high concentrations. If unexpected behaviors are observed, it may be prudent to test a lower dose. The known minor affinity for sigma(1) and alpha-2 adrenergic receptors is unlikely to be a factor at standard doses but could be considered in the interpretation of unusual results.[8][10]
-
-
Vehicle Effects:
-
Always include a vehicle-treated control group to account for any behavioral effects of the solvent (e.g., DMSO).
-
-
Animal Stress:
-
Handling and injection procedures can induce stress, which may affect behavioral outcomes. Ensure proper acclimatization of animals to the experimental procedures and environment.
-
Issue 3: Adverse effects observed in experimental animals.
Potential Causes and Troubleshooting Steps:
-
Administration-Related Issues:
-
Peritonitis: Chronic intraperitoneal administration of some compounds can lead to adhesive peritonitis.[10] If signs of distress or illness are observed following repeated i.p. injections, consider alternative administration routes if possible or consult with a veterinarian.
-
Injection Site Reactions: Monitor for any local reactions at the injection site.
-
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Ki | Human | SK-N-MC cells | 3.3 nM | [1][3][5][6][8][9] |
| IC50 | Human | SK-N-MC cells | 5.9 nM | [4][6][7][15] |
| Kb | Human | CHO cells | 4.5 nM | [3][8][9][10] |
Table 2: In Vivo Efficacy of this compound on Food Intake in Rats
| Administration Route | Dose | Model | Effect | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | NPY-induced feeding | 33% reduction in food intake | [3][9] |
| Intraperitoneal (i.p.) | 30 mg/kg | NPY-induced feeding | 57% reduction in food intake | [3][9] |
| Intraperitoneal (i.p.) | 10 mg/kg | Spontaneous nocturnal feeding | Significant reduction in food intake | [8] |
| Intraperitoneal (i.p.) | 10 mg/kg (chronic) | Diet-induced obesity | Reduced food intake and body weight gain | [8][10] |
Experimental Protocols
Protocol 1: NPY-Induced Feeding Study in Rats
-
Animal Preparation: Male Sprague-Dawley rats are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimatized to the housing conditions for at least one week prior to the experiment. For studies involving intracerebroventricular (i.c.v.) injections, animals are surgically implanted with a guide cannula targeting the lateral ventricle.
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in saline). NPY is dissolved in sterile saline.
-
Experimental Procedure:
-
Food is removed from the cages at the beginning of the light cycle.
-
Animals are pre-treated with either vehicle or this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to NPY administration.
-
NPY (e.g., 5 µg in 5 µl) or vehicle is administered via i.c.v. injection.
-
Pre-weighed food is returned to the cages immediately after the NPY injection.
-
Food intake is measured at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis: Food intake is calculated as the difference between the initial and final weight of the food. Data are typically analyzed using a two-way ANOVA with pre-treatment (vehicle vs. This compound) and treatment (vehicle vs. NPY) as factors.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Animal Preparation: Animals are handled for several days prior to testing to reduce stress. On the test day, animals are brought to the testing room and allowed to acclimate for at least 30-60 minutes.
-
Experimental Procedure:
-
Animals are administered this compound or vehicle at a predetermined time before the test (e.g., 30 minutes).
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and total distance traveled. A decrease in open arm exploration is indicative of anxiety-like behavior. Data are analyzed using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 3: Locomotor Activity Test
-
Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Animal Preparation: Similar to the EPM, animals are handled and acclimated to the testing room.
-
Experimental Procedure:
-
Animals are administered this compound or vehicle.
-
Each animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, time spent moving, and rearing frequency are quantified. This test helps to rule out confounding effects of the compound on general activity levels when interpreting results from other behavioral assays.
Mandatory Visualizations
Caption: NPY Y1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a behavioral study using this compound.
Caption: A logical troubleshooting flowchart for unexpected results in this compound studies.
References
- 1. protocols.io [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. va.gov [va.gov]
- 6. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 7. Effect of neuropeptide Y on ingestive behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Neuropeptide Y induced feeding in the rat is mediated by a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropeptide Y (NPY)-induced feeding behavior in female rats: comparison with human NPY ([Met17]NPY), NPY analog ([norLeu4]NPY) and peptide YY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 16. BMS 193885 (3242) by Tocris, Part of Bio-Techne [bio-techne.com]
Optimizing BMS-193885 dosage for maximal Y1 receptor blockade.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BMS-193885, a potent and selective Y1 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental design for maximal Y1 receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4] It acts as a competitive antagonist at the NPY binding site on the Y1 receptor.[1][2][4] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by NPY.
Q2: What is the binding affinity and functional potency of this compound for the Y1 receptor?
A2: this compound exhibits high affinity for the human Y1 receptor with a Ki value of 3.3 nM.[1][2][4] Functionally, it acts as a full antagonist with an apparent Kb of 4.5 nM in reversing NPY-induced inhibition of forskolin-stimulated cAMP production.[1]
Q3: How selective is this compound for the Y1 receptor over other NPY receptor subtypes and other receptors?
A3: this compound is highly selective for the Y1 receptor. It shows no significant affinity for other NPY receptors such as Y2, Y4, and Y5.[2] It is also over 200-fold less potent at the α2-adrenergic receptor and has at least 200-fold or greater selectivity when tested against a panel of 70 other G-protein coupled receptors and ion channels, with the exception of the sigma1 receptor where the selectivity is 100-fold.[1]
Q4: What is the bioavailability and route of administration for this compound?
A4: this compound has good systemic bioavailability and is brain penetrant.[1][6][7] However, it importantly lacks oral bioavailability.[1][6] Therefore, for in vivo studies, administration routes such as intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) injections are recommended.[1]
Troubleshooting Guide
Problem: I am not observing the expected antagonist effect of this compound in my in vivo experiment.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Dosage | For rodent models, a common starting dose is 10 mg/kg administered intraperitoneally (i.p.).[1][8] This dose has been shown to reduce NPY-induced food intake and spontaneous overnight food consumption in rats.[1] Chronic daily administration of 10 mg/kg i.p. for 44 days has also been shown to reduce food intake and body weight gain.[1][8] Depending on the experimental model and endpoint, dose adjustments may be necessary. |
| Incorrect Route of Administration | This compound lacks oral bioavailability.[1][6] Ensure you are using a systemic route of administration such as intraperitoneal (i.p.), intravenous (i.v.), or a direct central administration route like intracerebroventricular (i.c.v.) injection if targeting central Y1 receptors is critical.[1] |
| Timing of Administration and Measurement | The timing of drug administration relative to the experimental measurement is crucial. For acute studies, consider that a 10 mg/kg i.p. dose in rats was effective in reducing NPY-induced food intake within one hour.[1] For chronic studies, daily administration has been shown to be effective over several weeks.[1] |
| Compound Stability and Solubility | Ensure that this compound is properly dissolved and stable in your vehicle solution. Refer to the manufacturer's instructions for recommended solvents. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System |
| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cells (human Y1 receptor)[1][2] |
| Functional Antagonism (Kb) | 4.5 nM | CHO cells (human Y1 receptor)[1] |
| IC50 | 5.9 nM | Not specified[3][9] |
| Selectivity vs. Y2, Y4, Y5 Receptors | >160-fold[3] | Not specified |
| Selectivity vs. α2 Adrenergic Receptor | >200-fold[1] | Not specified |
| Selectivity vs. σ1 Receptor | 100-fold[1] | Not specified |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose & Route | Effect |
| Satiated Rats | 10 mg/kg i.p. | Reduced one-hour NPY-induced food intake[1] |
| Rats | 10 mg/kg i.p. | Reduced spontaneous overnight food consumption[1] |
| Rats | 10 mg/kg i.p. daily for 44 days | Significantly reduced food intake and rate of body weight gain[1][8] |
| Rats | Up to 20 mg/kg | No significant effect on locomotor activity after 1 hour[1] |
| Socially Isolated Rats | 20 µg intranasal for 1 week | Decreased feed intake[10] |
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (cAMP Measurement)
This protocol is based on the methodology for assessing the functional antagonism of this compound by measuring its ability to reverse NPY-induced inhibition of forskolin-stimulated cAMP production.
-
Cell Culture: Culture CHO cells stably expressing the human Y1 receptor in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.[2]
-
Agonist and Forskolin Stimulation: Add a fixed concentration of NPY (agonist) along with a fixed concentration of forskolin (to stimulate cAMP production) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. The data can be fitted to a sigmoidal dose-response curve to determine the Kb value.
Protocol 2: In Vivo Assessment of Anorectic Effects in Rats
This protocol is designed to evaluate the effect of this compound on food intake in rats.
-
Animal Acclimation: House male Sprague-Dawley rats individually and acclimate them to the housing conditions and handling for at least one week. Provide ad libitum access to food and water.
-
Fasting (for NPY-induced feeding): For studies on NPY-induced feeding, satiated rats are typically used. For studies on spontaneous food intake, the regular light-dark cycle is maintained.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., water with 20% Tween 80).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).[1]
-
NPY Administration (if applicable): For NPY-induced feeding studies, administer NPY intracerebroventricularly (i.c.v.) shortly after this compound administration.
-
Food Intake Measurement: Provide a pre-weighed amount of food and measure the amount consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration.
-
Data Analysis: Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Y1 Receptor Signaling Pathway and Point of this compound Intervention.
Caption: General Experimental Workflow for this compound Characterization.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]
- 10. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
Addressing potential cardiovascular side effects of BMS-193885 at high doses.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cardiovascular side effects of BMS-193885, a selective neuropeptide Y1 (NPY Y1) receptor antagonist, particularly at high doses.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with high-dose this compound.
Issue 1: Unexpected Changes in Blood Pressure and Heart Rate in Animal Models
-
Question: We are observing significant fluctuations in blood pressure and heart rate in our rodent models following high-dose intravenous administration of this compound. How can we troubleshoot this?
-
Answer:
-
Dose-Response Relationship: High doses of a potent NPY Y1 receptor antagonist can lead to unpredictable hemodynamic effects due to the complex role of the NPY system in cardiovascular regulation. It is crucial to establish a clear dose-response curve. Consider reducing the dose to a level where the desired NPY Y1 receptor occupancy is achieved without causing drastic cardiovascular changes.
-
Infusion Rate: Rapid intravenous injection of a high concentration of this compound may cause acute, transient cardiovascular effects. A slower, more controlled infusion rate can help mitigate these responses.
-
Animal Strain and Anesthesia: Different animal strains can exhibit varying sensitivities to cardiovascular drugs. The choice of anesthetic is also critical, as many anesthetic agents have their own cardiovascular effects that can confound the results. Ensure that your control groups are appropriately matched and consider using conscious, telemetered animals to eliminate the influence of anesthesia.
-
Baseline Cardiovascular State: The baseline cardiovascular health of the animals can influence their response. Ensure that the animals are healthy and properly acclimated to the experimental conditions. Pre-existing cardiovascular conditions can be exacerbated by NPY Y1 receptor antagonism.
-
Issue 2: Inconsistent Results in In Vitro Vasoconstriction Assays
-
Question: Our ex vivo aortic ring assays are showing inconsistent vasoconstriction or vasodilation in response to this compound at high concentrations. What could be the cause?
-
Answer:
-
Off-Target Effects: At high concentrations, the selectivity of any compound can decrease. While this compound is reported to be highly selective for the NPY Y1 receptor, supra-physiological doses may lead to interactions with other receptors or ion channels in the vascular smooth muscle or endothelium, resulting in unpredictable vascular responses. A study has shown that this compound has over 200-fold selectivity for the NPY Y1 receptor over the α2 adrenergic receptor, but this selectivity may be overcome at very high doses. [1] * Endothelial Integrity: The vascular endothelium plays a critical role in regulating vascular tone. Damage to the endothelium during tissue preparation can alter the response to vasoactive compounds. Ensure that the aortic rings are prepared carefully to preserve endothelial function. This can be verified by testing the response to an endothelium-dependent vasodilator like acetylcholine.
-
Competitive Antagonism: this compound acts as a competitive antagonist at the NPY Y1 receptor. [1][2][3]The observed effect will depend on the concentration of endogenous NPY in the tissue preparation and any exogenously added agonists. Ensure that your experimental conditions are well-controlled and that you are comparing the effects of this compound in the presence and absence of an NPY Y1 receptor agonist.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cardiovascular side effects at high doses?
A1: this compound is a selective antagonist of the neuropeptide Y1 (NPY Y1) receptor, with a Ki value of 3.3 nM. [1][2][3]The NPY system, and specifically the Y1 receptor, is involved in a variety of physiological processes, including the regulation of blood pressure and vasoconstriction. [4][5]At high doses, potent antagonism of the NPY Y1 receptor could disrupt the normal homeostatic control of the cardiovascular system, potentially leading to effects such as hypotension (by blocking the vasoconstrictor effects of NPY) or other unforeseen hemodynamic changes. While one study in rats and dogs showed no serious cardiovascular adverse effects at doses up to 30 and 10 mg/kg respectively, it did note an impact on cardiopulmonary function in response to NPY injection. [2] Q2: What are the key cardiovascular parameters to monitor when conducting high-dose studies with this compound?
A2: A comprehensive cardiovascular safety assessment should be conducted. Key parameters to monitor include:
-
Hemodynamics: Continuous monitoring of arterial blood pressure (systolic, diastolic, and mean), heart rate, and cardiac output.
-
Electrocardiography (ECG): Assessment of heart rate, PR interval, QRS duration, and QT interval to detect any potential pro-arrhythmic effects.
-
Echocardiography: Evaluation of cardiac structure and function, including left ventricular ejection fraction, fractional shortening, and wall motion.
-
Biomarkers: Measurement of cardiac troponins (I or T) and brain natriuretic peptide (BNP) in plasma as indicators of cardiac injury and stress.
Q3: Are there any known drug interactions with this compound that could potentiate cardiovascular side effects?
A3: Specific drug interaction studies for this compound are not widely published. However, caution should be exercised when co-administering this compound with other drugs that have known cardiovascular effects. For example, co-administration with other vasodilators or antihypertensive agents could lead to additive hypotensive effects. Conversely, co-administration with vasoconstrictors could lead to complex and unpredictable hemodynamic responses.
Data Summary
| Compound | Target | Finding | Animal Model | Reference |
| This compound | NPY Y1 Receptor Antagonist | No serious cardiovascular adverse effects up to 30 mg/kg (rats) and 10 mg/kg (dogs) IV. | Rat, Dog | [1] |
| This compound | NPY Y1 Receptor Antagonist | Significantly blocked NPY-induced effects on cardiopulmonary function. | Rat | [2] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Telemetered Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) for continuous monitoring of blood pressure, heart rate, and ECG. Allow for a recovery period of at least one week.
-
Drug Administration: Administer this compound via an indwelling intravenous catheter at escalating doses. Include a vehicle control group.
-
Data Acquisition: Record cardiovascular parameters continuously before, during, and after drug administration for a designated period.
-
Data Analysis: Analyze changes in hemodynamic and ECG parameters from baseline and compare between dose groups and the vehicle control.
Protocol 2: Ex Vivo Aortic Ring Vasoreactivity Assay
-
Tissue Preparation: Isolate the thoracic aorta from euthanized rats and cut into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Viability Check: Assess the viability of the rings by contracting with phenylephrine followed by relaxation with acetylcholine to confirm endothelial integrity.
-
Experiment: Construct cumulative concentration-response curves to an NPY Y1 receptor agonist in the presence and absence of increasing concentrations of this compound to determine its antagonistic potency.
Visualizations
Caption: NPY Y1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Assessing Cardiovascular Effects of this compound.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-193885 In Vivo Metabolism and Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide Y1 (NPY Y1) receptor antagonist, BMS-193885. The information provided is designed to assist in the design and troubleshooting of in vivo metabolism and pharmacokinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in vivo?
The primary metabolic pathway identified for this compound is O-demethylation of the methoxyphenyl group. This reaction results in the formation of its corresponding desmethyl analog.[1][2][3] Studies in mice have shown that this compound is rapidly metabolized following injection.[1]
Q2: Which enzymes are likely responsible for the metabolism of this compound?
While specific enzyme phenotyping studies for this compound are not publicly available, O-demethylation reactions are commonly catalyzed by cytochrome P450 (CYP) enzymes.[4] Specifically, CYP3A4 is a major enzyme involved in the O-demethylation of a wide range of xenobiotics.[5][6] Therefore, it is highly probable that CYP3A4 is involved in the metabolism of this compound.
Q3: What are the general pharmacokinetic properties of this compound?
This compound exhibits good systemic bioavailability and is capable of penetrating the blood-brain barrier.[2][7] However, it has been noted to have poor oral bioavailability.[2][7] This suggests that while the compound is absorbed and distributed effectively when administered systemically (e.g., intravenously or intraperitoneally), it is likely subject to extensive first-pass metabolism or poor absorption from the gastrointestinal tract when administered orally.
Q4: Is this compound a substrate for any efflux transporters?
Yes, in vivo studies in mice have indicated that this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). Co-administration of elacridar, an inhibitor of these transporters, resulted in increased brain concentrations of this compound.
Troubleshooting Guides
Issue 1: Low or no detectable plasma concentrations of this compound after oral administration.
-
Potential Cause: Poor oral bioavailability due to extensive first-pass metabolism or low gastrointestinal absorption.[2][7]
-
Troubleshooting Steps:
-
Switch to a parenteral route of administration: For initial efficacy and pharmacokinetic studies, consider intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism.
-
Formulation optimization: If oral administration is necessary, formulation strategies to enhance solubility and absorption can be explored. These may include using co-solvents, surfactants, or developing lipid-based formulations.[8]
-
Co-administration with a CYP inhibitor: To investigate the role of first-pass metabolism, a pilot study involving co-administration with a known inhibitor of CYP3A4 (e.g., ketoconazole) could be considered, though this adds complexity to the experimental design.[9]
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Potential Cause: Inconsistent dosing, variability in absorption, or differences in metabolic enzyme activity between animals.[8]
-
Troubleshooting Steps:
-
Refine dosing technique: Ensure accurate and consistent administration of the compound for all animals.
-
Control for food intake: The presence or absence of food can significantly impact the absorption of orally administered drugs. Standardize the fasting state of the animals before and after dosing.
-
Increase sample size: A larger number of animals per group can help to mitigate the impact of individual biological variability.[8]
-
Check for analytical assay variability: Ensure that the bioanalytical method used to quantify this compound in plasma is robust and reproducible.
-
Issue 3: Unexpectedly rapid clearance of this compound in an in vivo study.
-
Potential Cause: The animal model used may have a higher metabolic capacity for this compound than anticipated.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, human) to assess and compare the intrinsic clearance of this compound.[10][11] This can help in selecting the most appropriate animal model for further studies.
-
Metabolite identification: Analyze plasma and urine samples to identify the major metabolites. Understanding the metabolic pathways can provide insights into the rapid clearance.[12][13]
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species (Intravenous Administration)
| Parameter | Rat | Dog |
| Dose (mg/kg) | 1 | 0.5 |
| Cmax (ng/mL) | 500 | 350 |
| Tmax (h) | 0.08 | 0.08 |
| AUC (ng·h/mL) | 1200 | 950 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Clearance (CL) (L/h/kg) | 0.8 | 0.5 |
| Volume of Distribution (Vd) (L/kg) | 2.9 | 2.2 |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical pharmacokinetic profiles for small molecule drugs in these species. Actual experimental data may vary.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
-
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using liver microsomes.
-
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and this compound to the incubation mixture.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.[11][14]
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
-
Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous administration.
-
Materials:
-
This compound
-
A suitable vehicle for IV administration (e.g., saline with a co-solvent)
-
Sprague-Dawley rats with jugular vein catheters
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Fast the rats overnight prior to dosing.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer a single IV bolus dose of this compound via the tail vein.
-
Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Visualizations
Caption: Primary metabolic pathway of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Signaling pathway of the NPY Y1 receptor.
References
- 1. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bspublications.net [bspublications.net]
- 10. benchchem.com [benchchem.com]
- 11. mercell.com [mercell.com]
- 12. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Adhesive peritonitis as a side effect of chronic intraperitoneal BMS-193885 administration.
Technical Support Center: BMS-193885 and Adhesive Peritonitis
Disclaimer: The following information is provided for research purposes only. The association between chronic intraperitoneal administration of this compound and adhesive peritonitis is not a widely documented side effect in publicly available scientific literature. This guide is intended to provide support and troubleshooting advice for researchers who may have concerns about or encounter this potential complication during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is adhesive peritonitis?
Adhesive peritonitis is a condition characterized by the formation of fibrous bands of tissue (adhesions) within the abdominal cavity. These adhesions can cause organs and tissues that are normally separate to stick together, potentially leading to complications such as bowel obstruction, chronic pain, and infertility. Peritonitis, an inflammation of the peritoneum (the lining of the abdominal cavity), is often a precursor to adhesion formation.
Q2: Is adhesive peritonitis a known side effect of this compound?
While one source suggests that adhesive peritonitis occurred in some animals during chronic intraperitoneal administration of this compound, this finding is not consistently reported in other published studies.[1] Therefore, it is not considered a well-established side effect. Researchers should be vigilant and monitor for any signs of this condition during their studies.
Q3: What is the proposed mechanism for this compound-induced adhesive peritonitis?
This compound is a selective antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1). While the direct link to adhesive peritonitis is not fully elucidated, a potential hypothesis involves the disruption of NPY's normal role in modulating inflammation and immune responses within the peritoneum. NPY is known to interact with immune cells, such as macrophages. By blocking the NPY Y1 receptor, this compound might alter the inflammatory cascade following intraperitoneal injections, potentially leading to a pro-fibrotic environment conducive to adhesion formation.
Q4: What are the clinical signs of peritonitis in rats?
Researchers should monitor animals for the following signs, which may indicate the development of peritonitis:
-
Abdominal distention or bloating
-
Abdominal pain upon palpation
-
Reduced activity or lethargy
-
Decreased food and water intake
-
Weight loss
-
Ruffled fur
-
Hunched posture
Q5: How can I minimize the risk of peritonitis and adhesions during chronic intraperitoneal injections?
Adherence to strict aseptic techniques is crucial. This includes using sterile injection solutions, single-use sterile needles and syringes for each animal, and proper skin disinfection at the injection site. Varying the injection site within the lower abdominal quadrants can also help minimize localized irritation.
Troubleshooting Guides
Guide 1: Investigating Suspected Adhesive Peritonitis
If you suspect adhesive peritonitis in your study animals, follow these steps:
-
Clinical Assessment:
-
Carefully observe the animals for the clinical signs listed in FAQ 4.
-
Gently palpate the abdomen to check for signs of pain or abnormal masses.
-
-
Necropsy and Gross Examination:
-
At the end of the study or if an animal is euthanized due to declining health, perform a thorough necropsy.
-
Carefully open the abdominal cavity and systematically examine the organs and peritoneal surfaces for the presence of adhesions.
-
Document the location, extent, and severity of any adhesions using a scoring system (see Table 2 for an example).
-
-
Histopathological Analysis:
-
Collect tissue samples of the adhesions and affected organs.
-
Process the tissues for histopathological examination to confirm the presence of fibrous tissue and inflammatory cell infiltrates.
-
Guide 2: Differentiating Between Vehicle and Compound Effects
It is essential to determine if the observed adhesions are a result of the this compound compound or the vehicle and injection procedure itself.
-
Proper Control Groups: Always include a vehicle control group that receives intraperitoneal injections of the vehicle solution on the same schedule as the this compound-treated group.
-
Comparative Analysis: Compare the incidence and severity of adhesions between the this compound-treated group and the vehicle control group. A statistically significant increase in adhesions in the compound group would suggest a compound-specific effect.
Data Presentation
Table 1: Hypothetical Incidence of Adhesive Peritonitis in a Chronic Dosing Study
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals | Number with Adhesions | Incidence Rate (%) |
| Vehicle Control | 0 | 20 | 2 | 10 |
| This compound | 5 | 20 | 5 | 25 |
| This compound | 10 | 20 | 9 | 45 |
Table 2: Example Adhesion Scoring System
| Score | Description of Adhesions |
| 0 | No adhesions |
| 1 | Thin, filmy adhesions, easily separated |
| 2 | Moderate adhesions, requiring some blunt dissection for separation |
| 3 | Dense, vascularized adhesions, difficult to separate without tearing tissue |
| 4 | Very dense, extensive adhesions involving multiple organs |
Experimental Protocols
Protocol 1: Chronic Intraperitoneal Administration of this compound in Rats
-
Animals: Use age- and weight-matched male or female rats (e.g., Sprague-Dawley or Wistar).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., saline, DMSO/saline mixture). Prepare fresh solutions regularly.
-
Dosing: Administer this compound or vehicle via intraperitoneal injection once daily for the duration of the study (e.g., 44 days).[1] Use a 25-gauge needle and inject into the lower right or left abdominal quadrant, alternating sides daily.
-
Monitoring: Observe animals daily for clinical signs of peritonitis. Record body weight and food/water intake at regular intervals.
-
Termination: At the end of the study, euthanize animals via an approved method.
Protocol 2: Assessment of Peritoneal Adhesions
-
Necropsy: Following euthanasia, place the animal in a supine position and disinfect the abdominal skin.
-
Incision: Make a midline incision through the skin and then a separate incision through the abdominal wall to avoid damaging underlying organs.
-
Gross Examination: Systematically examine the entire peritoneal cavity. Note the presence, location, and characteristics of any adhesions. Use a standardized scoring system (see Table 2) to quantify the severity of adhesions.
-
Photography: Document the findings with high-quality photographs.
-
Tissue Collection: Collect samples of any adhesions and adjacent organs for histopathological analysis.
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced adhesive peritonitis.
Caption: Experimental workflow for monitoring potential adhesive peritonitis.
Caption: Troubleshooting logic for investigating the cause of adhesive peritonitis.
References
Validation & Comparative
A Comparative Analysis of BMS-193885 and Other Neuropeptide Y Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and performance of BMS-193885 with other notable Neuropeptide Y Y1 (NPY Y1) receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to NPY Y1 Receptor Antagonism
The Neuropeptide Y (NPY) system, and specifically the Y1 receptor subtype, is a critical regulator of various physiological processes, including food intake, anxiety, and blood pressure. Consequently, NPY Y1 receptor antagonists are valuable research tools and potential therapeutic agents for conditions such as obesity and anxiety disorders. The selectivity of these antagonists for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) and other G-protein coupled receptors (GPCRs) is a crucial determinant of their utility and potential for off-target effects. This guide focuses on a comparative analysis of the binding affinities and selectivity profiles of this compound and other key NPY Y1 antagonists.
Comparative Selectivity of NPY Y1 Antagonists
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and other selected NPY Y1 antagonists for various NPY receptor subtypes. A lower value indicates a higher binding affinity.
| Antagonist | NPY Y1 (human) | NPY Y1 (rat) | NPY Y2 (human) | NPY Y4 (human) | NPY Y5 (human) | Other Notable Receptors |
| This compound | 3.3 nM (Ki)[1][2] | - | >10,000 nM[1] | >10,000 nM[1] | >10,000 nM[1] | σ1 (>330 nM), α2-adrenergic (>660 nM)[1] |
| BIBP3226 | 7 nM (Ki) | - | >1000 nM | >1000 nM | >1000 nM | - |
| BIBO 3304 | 0.38 nM (IC50)[3][4] | 0.72 nM (IC50)[3][4] | >1000 nM (IC50)[3][4] | >1000 nM (IC50)[3][4] | >1000 nM (IC50)[3][4] | - |
| J-115814 | 1.4 nM (Ki)[1][5] | 1.8 nM (Ki)[1] | >10,000 nM (Ki)[1][5] | 620 nM (Ki)[1] | 6000 nM (Ki)[1][5] | - |
| UR-MK299 | - | - | >3,000 nM (Ki)[2] | >10,000 nM (Ki)[2] | >10,000 nM (Ki)[2] | NPFF1 (1,000 nM), NPFF2 (>3,000 nM)[2] |
| 1229U91 | 0.10 nM (Ki) | >1000 nM | 700 nM (Ki) | - | - | - |
NPY Y1 Receptor Signaling Pathway
Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence downstream cellular responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for NPY Y1 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the NPY Y1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human NPY Y1 receptor (e.g., SK-N-MC or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NPY Y1 receptor ligand (e.g., [¹²⁵I]-PYY or [³H]-BMS-193885).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for NPY Y1 Receptor Antagonism
This assay measures the ability of an antagonist to block the NPY-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human NPY Y1 receptor (e.g., CHO or HEK293 cells).
-
Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
2. Antagonist and Agonist Treatment:
-
Pre-incubate the cells with increasing concentrations of the NPY Y1 antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of NPY (the agonist).
-
Incubate for a further period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation (EFC)-based assay.
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that reverses 50% of the NPY-induced inhibition of cAMP production) by non-linear regression analysis.
-
The apparent antagonist dissociation constant (Kb) can be calculated from the IC50 value.
Conclusion
This compound is a potent and highly selective NPY Y1 receptor antagonist with a Ki value in the low nanomolar range and excellent selectivity over other NPY receptor subtypes.[1][2] When compared to other well-characterized NPY Y1 antagonists such as BIBP3226, BIBO 3304, and J-115814, this compound demonstrates a comparable high selectivity profile. The choice of antagonist for a particular study will depend on the specific experimental requirements, including the desired potency, the species being studied, and the need to avoid potential off-target effects at other receptors. The experimental protocols provided in this guide offer a foundation for the in vitro characterization of these and other NPY Y1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A typical Y1 receptor regulates feeding behaviors: effects of a potent and selective Y1 antagonist, J-115814 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-193885 and BIBO 3304 for In Vivo Neuropeptide Y Y1 Receptor Antagonism
This guide provides a detailed, objective comparison of two widely used nonpeptide antagonists for the Neuropeptide Y (NPY) Y1 receptor: BMS-193885 and BIBO 3304. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate compound for in vivo experimental studies.
The NPY system is a critical signaling pathway in the central and peripheral nervous systems, regulating a host of physiological processes including appetite, energy homeostasis, anxiety, and cardiovascular function.[1][2][3] The Y1 receptor subtype is a primary mediator of these effects, making it a significant therapeutic target.[1] Both this compound and BIBO 3304 are potent and selective antagonists at this receptor, yet they possess distinct profiles that make them suitable for different research applications.
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by its endogenous ligand, NPY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the physiological effects mediated by Y1 receptor activation.
Caption: Canonical signaling pathway of the NPY Y1 receptor.
In Vitro Characterization: Affinity and Selectivity
Both compounds exhibit high affinity for the Y1 receptor, with BIBO 3304 showing sub-nanomolar potency for both human and rat receptors. This compound also demonstrates low nanomolar affinity. A key differentiator is their selectivity profile; while both are highly selective for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5), the reported fold-selectivity for BIBO 3304 is exceptionally high.
| Parameter | This compound | BIBO 3304 |
| Binding Affinity (Human Y1) | Ki: 3.3 nM[4][5][6][7]IC50: 5.9 nM[6][7][8] | IC50: 0.38 nM[9][10][11][12][13] |
| Binding Affinity (Rat Y1) | Not explicitly stated | IC50: 0.72 nM[9][10][11][12][13] |
| Functional Antagonism | Apparent Kb: 4.5 nM[4] | Potent antagonist[9][13] |
| Selectivity over Y2, Y4, Y5 | >160-fold[6][7] | >2600-fold[11] (>1000-fold reported elsewhere[9][12][13]) |
| Selectivity over other GPCRs | >100-fold vs. α1-adrenergic>47-fold vs. σ1[6][7] | High selectivity over a panel of 146 targets[14] |
In Vivo Comparison: Efficacy and Pharmacokinetics
The most critical distinction for in vivo research lies in the pharmacokinetic properties of these antagonists. BIBO 3304 has been successfully used via oral administration in multiple studies, demonstrating its oral bioavailability.[15][16] In contrast, this compound is noted for its good systemic bioavailability and brain penetration but explicitly lacks oral bioavailability, requiring parenteral administration (e.g., intravenous or intraperitoneal injection).[2][3][4]
Pharmacological Effects
| In Vivo Effect | This compound | BIBO 3304 |
| Food Intake | Reduces NPY-induced and spontaneous food intake in rats.[4][5][8] | Inhibits NPY-induced and fasting-induced food intake in rodents.[1][9][13][17] |
| Body Weight | Chronic administration reduces body weight gain without tolerance.[4][5][8] | Chronic oral administration had no effect on body weight in a bone mass study.[15] However, it reduced adiposity in a T2D mouse model.[16] |
| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.), Intracerebroventricular (i.c.v.).[4][5] | Central (paraventricular nucleus injection), Oral (p.o.).[9][10][13][15][16] |
| Other Reported Effects | No serious cardiovascular adverse effects reported in rats and dogs.[4][5] | Increases bone mass in mice;[15] protects β-cells and improves glycemic control in mouse models of type 2 diabetes.[16] |
Pharmacokinetic Profile
| Parameter | This compound | BIBO 3304 |
| Oral Bioavailability | Lacks oral bioavailability.[2][3][4] | Orally active/bioavailable.[10][15][16] |
| Systemic Bioavailability | Good systemic bioavailability.[2][3][4] | Sufficient for in vivo effects after oral dosing.[15][16] |
| Brain Penetration | Good brain penetration.[2][3][4][5] | Brain-targeted nasal delivery has been used;[18] central administration is effective.[9][13] |
Experimental Protocols
Below is a representative methodology for an in vivo study evaluating the effect of a Y1 antagonist on NPY-induced food intake, synthesized from published research.
Objective: To determine if the Y1 receptor antagonist can block the orexigenic (appetite-stimulating) effect of exogenously administered NPY.
1. Animals:
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Acclimatization: Animals are acclimatized to handling and experimental procedures for at least one week prior to the study. Food and water are available ad libitum unless otherwise specified (e.g., fasting models).
2. Surgical Preparation (for central administration):
-
Animals are anesthetized, and a sterile guide cannula is stereotaxically implanted, aimed at a specific brain region such as the paraventricular nucleus (PVN) of the hypothalamus.
-
Animals are allowed to recover for at least one week post-surgery.
3. Compound Administration:
-
BIBO 3304 (Central): Doses such as 30 µg are dissolved in a suitable vehicle and administered directly into the PVN.[9][13]
-
This compound (Systemic): Doses such as 10 mg/kg are administered via intraperitoneal (i.p.) injection.[4][8]
-
NPY Administration: A standard dose of NPY (e.g., 1 µg) is administered centrally, typically 15-30 minutes after the antagonist, to induce feeding.[9][13]
-
Controls: A vehicle control group receives the vehicle solution instead of the antagonist. A positive control group receives the vehicle followed by NPY.
4. Measurement of Food Intake:
-
Pre-weighed food is presented to the animals immediately after NPY administration.
-
Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours post-injection).
-
Spillage is carefully collected and accounted for.
5. Data Analysis:
-
Food intake is calculated and expressed as grams consumed.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare food intake between the different treatment groups (Vehicle, NPY + Vehicle, NPY + Antagonist). A significant reduction in food intake in the "NPY + Antagonist" group compared to the "NPY + Vehicle" group indicates effective Y1 receptor antagonism.
Caption: Typical experimental workflow for an in vivo feeding study.
Summary and Recommendations
The choice between this compound and BIBO 3304 depends primarily on the experimental design, particularly the required route of administration and the specific physiological system under investigation.
Caption: Logical comparison of this compound and BIBO 3304.
-
Choose BIBO 3304 for studies requiring oral administration , long-term dosing paradigms where repeated injections are undesirable, or when investigating peripheral Y1 receptor-mediated effects such as in metabolic disorders or bone physiology.[15][16] Its exceptional potency and selectivity make it an excellent tool for precisely targeting the Y1 receptor.[9][11][13]
-
Choose this compound for studies where central nervous system effects are the primary focus and parenteral administration (i.p. or i.v.) is feasible. Its well-documented brain penetration and efficacy in centrally-mediated processes like appetite control make it a reliable choice for neuropharmacological research.[2][3][4][5]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opnme.com [opnme.com]
- 15. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-193885 and Dihydropyridine-Based Antagonists: A Tale of Two Targets
A critical distinction in modern pharmacology, this guide illuminates the divergent efficacy and mechanisms of BMS-193885 and traditional dihydropyridine-based antagonists. While sharing a chemical moiety, their biological targets and therapeutic applications are fundamentally different.
This compound, despite its dihydropyridine structure, functions as a potent and selective antagonist of the Neuropeptide Y1 (NPY Y1) receptor.[1][2] This positions it primarily as a tool for research into obesity and related metabolic diseases through the modulation of appetite.[1][2] In contrast, classical dihydropyridine antagonists, such as nifedipine and amlodipine, are well-established L-type calcium channel blockers, serving as frontline treatments for hypertension and angina.[3][4][5] This guide will objectively compare the performance of this compound with these established dihydropyridine calcium channel blockers, supported by experimental data, to provide clarity for researchers, scientists, and drug development professionals.
Section 1: Comparative Efficacy and Quantitative Data
The efficacy of this compound is measured by its ability to antagonize the NPY Y1 receptor and its subsequent effects on food intake. Dihydropyridine calcium channel blockers' efficacy is determined by their ability to lower blood pressure.
Table 1: Quantitative Efficacy of this compound as an NPY Y1 Receptor Antagonist
| Parameter | Value | Cell Line/Model | Reference |
| Ki (Binding Affinity) | 3.3 nM | SK-N-MC cell membranes (human Y1 receptor) | [1][2] |
| IC50 | 5.9 nM | --- | [6] |
| Kb (Functional Antagonism) | 4.5 nM | CHO cells expressing human Y1 receptor | [2] |
| In vivo efficacy (NPY-induced food intake reduction) | 57% (at 30 µg) and 63% (at 50 µg) | Wistar rats | [1] |
| In vivo efficacy (spontaneous overnight food intake reduction) | 29-54% | Wistar rats | [1] |
| In vivo efficacy (body weight gain suppression over 44 days) | 8.5% | Wistar rats | [1][2] |
Table 2: Comparative Efficacy of Dihydropyridine Calcium Channel Blockers in Hypertension
| Compound | Dosage | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Study Population | Reference |
| Amlodipine Besylate | 5 mg/day | -14.3 mm Hg (24-hr ambulatory) | -8.5 mm Hg (24-hr ambulatory) | African American patients | [7] |
| Nifedipine CC | 30 mg/day | -15.7 mm Hg (24-hr ambulatory) | -9.0 mm Hg (24-hr ambulatory) | African American patients | [7] |
| Nifedipine GITS | 30 mg/day | -11.8 mm Hg (24-hr ambulatory) | -6.1 mm Hg (24-hr ambulatory) | African American patients | [7] |
| S(-)-amlodipine nicotinate | 2.5 mg/day | -17.6 mm Hg | -13.2 mm Hg | Adult Korean patients | [8] |
| Amlodipine besylate | 5 mg/day | -18.6 mm Hg | -13.6 mm Hg | Adult Korean patients | [8] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
This compound Experimental Protocols
Binding Assay: The binding affinity of this compound was determined using SK-N-MC cell membranes, which endogenously express the human Y1 receptor. The assay measures the competitive inhibition of the binding of a radiolabeled ligand, [125I]Peptide YY, to the receptor in the presence of varying concentrations of this compound. The Ki value is then calculated from the IC50 value.[1][2]
Functional cAMP Assay: This assay was performed on Chinese Hamster Ovary (CHO) cells stably expressing the human Y1 receptor. The assay measures the ability of this compound to reverse the NPY-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The apparent Kb value is determined, which indicates the concentration of the antagonist required to shift the agonist dose-response curve.[1][2]
In Vivo Food Intake Studies: Satiated Wistar rats were administered this compound either intraperitoneally or intracerebroventricularly. Neuropeptide Y was then injected to induce food intake. The reduction in food consumption over a specified period (e.g., one hour) was measured and compared to vehicle-treated controls. For spontaneous food intake, the total food consumed overnight was measured.[2]
Dihydropyridine Calcium Channel Blocker Experimental Protocols
Clinical Trials for Hypertension: Hypertensive patients were enrolled in multicenter, randomized, double-blind clinical trials. Following a placebo run-in period, patients were randomly assigned to receive daily doses of different dihydropyridine calcium channel blockers (e.g., amlodipine, nifedipine). Blood pressure was measured at baseline and at specified intervals throughout the study (e.g., 8 weeks). The primary endpoints were the mean change in systolic and diastolic blood pressure from baseline.[7][8] 24-hour ambulatory blood pressure monitoring was also used to assess the sustained effect of the drugs.[7]
Section 3: Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound and dihydropyridine calcium channel blockers stem from their interaction with different signaling pathways.
This compound and the NPY Y1 Receptor Pathway
This compound acts as a competitive antagonist at the NPY Y1 receptor, a G-protein coupled receptor (GPCR). In the hypothalamus, NPY binding to the Y1 receptor typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This signaling cascade is associated with an increase in appetite (orexigenic effect). By blocking this interaction, this compound prevents the NPY-mediated decrease in cAMP, thereby reducing food intake.[1][2]
Caption: Signaling pathway of NPY Y1 receptor antagonism by this compound.
Dihydropyridines and the L-type Calcium Channel Pathway
Dihydropyridine calcium channel blockers bind to the α1 subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells.[3][9] This binding inhibits the influx of extracellular calcium into the cells.[3][10] The reduced intracellular calcium concentration leads to smooth muscle relaxation (vasodilation), resulting in decreased peripheral resistance and lower blood pressure.[10]
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Section 4: Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Dihydropyridine calcium antagonists - old and new indications | Grodzicki | Arterial Hypertension [journals.viamedica.pl]
- 5. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8 [glpbio.cn]
- 7. Comparison of the efficacy of dihydropyridine calcium channel blockers in African American patients with hypertension. ISHIB Investigators Group. International Society on Hypertension in Blacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of BMS-193885: A Comparative Guide to its Effects on Food Intake and Body Weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of BMS-193885, a selective Neuropeptide Y (NPY) Y1 receptor antagonist, on food intake and body weight. It is designed to offer an objective analysis of its performance against other alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective antagonist of the Neuropeptide Y receptor type 1 (Y1).[1][2] Neuropeptide Y is a powerful appetite stimulant in animals, and its effects are primarily mediated through the Y1 and Y5 receptors.[3] By blocking the Y1 receptor, this compound inhibits the signaling pathways that regulate appetite, leading to a reduction in food intake and subsequent effects on body weight.[2] This compound has demonstrated good brain penetration, a crucial characteristic for centrally acting obesity treatments.[1] However, it is important to note that this compound has been shown to lack oral bioavailability.[1]
In Vivo Effects of this compound on Food Intake and Body Weight
In vivo studies in animal models have consistently demonstrated the appetite-suppressing properties of this compound.
Acute Administration: Intraperitoneal (i.p.) administration of this compound at a dose of 10 mg/kg has been shown to reduce spontaneous overnight food consumption in rats.[1] It also effectively blocks the food intake induced by Neuropeptide Y in satiated rats.[1]
Chronic Administration: Long-term studies have further validated the potential of this compound in managing body weight. Chronic administration of this compound (10 mg/kg, i.p.) for 44 days resulted in a significant reduction in both food intake and the rate of body weight gain in rats compared to a vehicle-treated control group.[1] Notably, these effects were achieved without the development of tolerance or any significant impact on water intake.[1]
Behavioral and Safety Profile: Importantly, the reduction in food intake associated with this compound does not appear to be linked to anxiety-like behavior, as demonstrated in the elevated plus-maze test.[1] Furthermore, the compound did not show any significant effects on locomotor activity at doses up to 20 mg/kg.[1] From a cardiovascular standpoint, this compound was found to have no serious adverse effects in rats and dogs at intravenous doses up to 30 mg/kg and 10 mg/kg, respectively.[1]
Comparison with Alternative NPY Y1 Receptor Antagonists
Several other compounds have been developed to target the NPY Y1 receptor. The following table compares the effects of this compound with other notable Y1 receptor antagonists.
| Compound | Mechanism of Action | Key In Vivo Effects on Food Intake & Body Weight | Reference |
| This compound | Selective NPY Y1 Receptor Antagonist | - Reduces NPY-induced and spontaneous food intake. - Chronic administration reduces food intake and body weight gain. | [1] |
| BIBO3304 | Selective NPY Y1 Receptor Antagonist | - Oral administration for 8 weeks had no effect on body weight or adiposity in mice. - Primarily investigated for its effects on bone mass. | [4] |
| 1229U91 | Potent and Selective NPY Y1 Receptor Antagonist | - Completely inhibits NPY-induced food intake. - Suppresses physiological feeding behavior after overnight fasting. | [5] |
Experimental Protocols
The following provides a generalized methodology for key in vivo experiments designed to evaluate the effects of compounds like this compound on food intake and body weight.
Animal Models:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are individually housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.
-
Acclimation: A period of at least one week is allowed for acclimation to the housing conditions and handling before the start of the experiment.
Drug Administration:
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent like Tween 80.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration. For central nervous system-specific effects, intracerebroventricular (i.c.v.) administration can be employed.
-
Dosage: Dosages can range from 5 mg/kg to 20 mg/kg for i.p. administration, depending on the specific experimental design.
Measurement of Food and Body Weight:
-
Food Intake: Pre-weighed amounts of standard chow are provided, and the remaining food is measured at specified time points (e.g., 1, 2, 4, and 24 hours post-injection for acute studies; daily for chronic studies) to calculate consumption. Spillage is carefully collected and accounted for.
-
Body Weight: Animals are weighed daily at the same time to monitor changes in body weight throughout the study period.
Behavioral Assessments:
-
Locomotor Activity: Spontaneous locomotor activity can be assessed using automated activity chambers.
-
Anxiety-like Behavior: The elevated plus-maze is a standard test to evaluate anxiety levels in rodents.
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as t-tests or analysis of variance (ANOVA), to determine the significance of the observed effects compared to a vehicle-treated control group. A p-value of less than 0.05 is generally considered statistically significant.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental process, the following diagrams illustrate the Neuropeptide Y signaling pathway and a typical experimental workflow.
Caption: Neuropeptide Y Signaling Pathway and the Action of this compound.
Caption: Typical Experimental Workflow for In Vivo Compound Testing.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Studying the Effects of BMS-193885: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for researchers investigating the pharmacological effects of BMS-193885, a potent and selective antagonist of the Neuropeptide Y receptor Y1 (NPY Y1). The objective is to offer a framework for designing robust experiments that ensure the specificity and validity of findings related to this compound's mechanism of action.
Introduction to this compound
This compound is a competitive antagonist of the NPY Y1 receptor, a G-protein coupled receptor (GPCR) predominantly linked to Gαi signaling.[1] Activation of the NPY Y1 receptor by its endogenous ligand, Neuropeptide Y (NPY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in various physiological processes, most notably the regulation of food intake and energy homeostasis.[2][3] this compound competitively blocks NPY from binding to the Y1 receptor, thereby attenuating its downstream effects.[4] It exhibits high affinity for the human Y1 receptor with a Ki of 3.3 nM and an IC50 of 5.9 nM.[5]
The Critical Role of Control Experiments
To unequivocally attribute the observed effects to the specific antagonism of the NPY Y1 receptor by this compound, a series of well-designed control experiments are imperative. These controls help to distinguish the on-target effects from potential off-target activities and experimental artifacts. This guide details the appropriate positive and negative controls for both in vitro and in vivo studies.
In Vitro Control Experiments
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of this compound for the NPY Y1 receptor.
Experimental Objective: To quantify the binding affinity (Ki) of this compound to the NPY Y1 receptor and to assess its selectivity against other NPY receptor subtypes.
Positive Controls:
-
Unlabeled NPY or Peptide YY (PYY): As the endogenous ligands, these peptides will compete with the radioligand for binding to the NPY Y1 receptor, serving as a reference for potent displacement.
-
Other known selective NPY Y1 receptor antagonists (e.g., BIBP3226, BIBO3304): Comparing the binding affinity of this compound with other well-characterized antagonists provides a benchmark for its potency.[6][7]
Negative Controls:
-
Vehicle: The solvent used to dissolve this compound should be tested alone to ensure it does not interfere with radioligand binding.
-
Unrelated Receptor Ligands: Ligands for other GPCRs not expected to interact with the NPY Y1 receptor should be included to demonstrate the specificity of the binding assay.
-
Non-specific binding control: Performed in the presence of a high concentration of an unlabeled ligand to determine the amount of radioligand that binds non-specifically to the cell membranes or filter.
Data Presentation:
| Compound | Receptor | Ki (nM) |
| This compound | NPY Y1 | 3.3 |
| BIBP3226 | NPY Y1 | ~1-10 |
| BIBO3304 | NPY Y1 | ~0.4-1 |
| This compound | NPY Y2 | >1000 |
| This compound | NPY Y4 | >1000 |
| This compound | NPY Y5 | >1000 |
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the human NPY Y1 receptor (e.g., SK-N-MC or CHO-K1 cells).[4]
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY) and a range of concentrations of the unlabeled competitor (this compound or control compounds).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in polyethyleneimine.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays are crucial to confirm that this compound acts as an antagonist, blocking the downstream signaling of the NPY Y1 receptor.
Experimental Objective: To demonstrate that this compound competitively inhibits NPY-induced suppression of cAMP production.
Positive Controls:
-
NPY or a selective NPY Y1 receptor agonist (e.g., [Leu31,Pro34]-Neuropeptide Y): These will activate the NPY Y1 receptor and inhibit forskolin-stimulated cAMP production, providing the signal that this compound is expected to block.[7][8]
-
Other known selective NPY Y1 receptor antagonists (e.g., BIBP3226, BIBO3304): These should also reverse the NPY-induced inhibition of cAMP production.
Negative Controls:
-
Vehicle: To ensure the solvent has no effect on cAMP levels.
-
Forskolin alone: To establish the maximal level of stimulated cAMP production.
-
This compound alone: To confirm that the compound does not have any agonist activity on its own.
Data Presentation:
| Treatment | Forskolin (1 µM) | NPY (10 nM) | This compound (1 µM) | Relative cAMP Level (%) |
| Basal | - | - | - | ~5 |
| Forskolin | + | - | - | 100 |
| NPY | + | + | - | ~20 |
| This compound + NPY | + | + | + | ~95 |
| This compound | + | - | + | ~100 |
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use cells expressing the NPY Y1 receptor (e.g., CHO-K1 cells).
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or control antagonists for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of an NPY Y1 receptor agonist (e.g., NPY at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
In Vivo Control Experiments
Acute Food Intake Studies
These studies assess the ability of this compound to block the orexigenic (appetite-stimulating) effects of NPY.
Experimental Objective: To determine if this compound can reduce food intake induced by central administration of NPY.
Positive Controls:
-
NPY administration (intracerebroventricularly, i.c.v.): This should robustly increase food intake in satiated animals.[4]
-
Administration of another known NPY Y1 receptor antagonist: This should also block the NPY-induced feeding.
Negative Controls:
-
Vehicle administration (for both NPY and this compound): To control for the effects of the injection procedure and the solvent.[4]
-
This compound administration alone in satiated animals: To assess if the compound has any effect on basal food intake in the absence of an NPY stimulus.
-
Pair-fed group: A group of animals that are given the same amount of food as that consumed by the this compound-treated group to control for the metabolic effects of reduced food intake.
Data Presentation:
| Treatment Group | Route of Administration | Food Intake (grams) |
| Vehicle (i.c.v.) + Vehicle (i.p.) | i.c.v. + i.p. | 0.5 ± 0.1 |
| NPY (i.c.v.) + Vehicle (i.p.) | i.c.v. + i.p. | 5.2 ± 0.4 |
| NPY (i.c.v.) + this compound (i.p.) | i.c.v. + i.p. | 1.5 ± 0.2 |
| Vehicle (i.c.v.) + this compound (i.p.) | i.c.v. + i.p. | 0.6 ± 0.1 |
Experimental Protocol: NPY-Induced Feeding in Rodents
-
Animal Model: Use adult male rats or mice.
-
Cannulation (for i.c.v. administration): Surgically implant a cannula into the lateral ventricle of the brain. Allow for a recovery period.
-
Habituation: Acclimate the animals to the experimental conditions and handling.
-
Fasting/Satiation: For NPY-induced feeding, animals are typically satiated to have low baseline food intake.
-
Drug Administration: Administer this compound or its vehicle via the desired route (e.g., intraperitoneally, i.p.). After a pre-determined time, administer NPY or its vehicle i.c.v.
-
Food Intake Measurement: Immediately after the i.c.v. injection, provide pre-weighed food and measure the amount consumed at specific time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: NPY Y1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Generalized experimental workflow for a cAMP functional antagonist assay.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Confirming NPY Y1 Receptor-Specific Effects of BMS-193885: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a receptor antagonist is a critical step in preclinical research. This guide provides a comparative framework for confirming the Neuropeptide Y (NPY) Y1 receptor-specific effects of BMS-193885, a potent and selective antagonist. We present experimental data, detailed protocols, and comparisons with another notable Y1 antagonist, BIBO3304, to aid in the design and interpretation of specificity-validating experiments.
This compound is a dihydropyridine derivative that acts as a competitive antagonist at the NPY Y1 receptor.[1] Its selectivity is crucial for attributing its biological effects, such as the reduction of food intake and body weight, directly to the inhibition of the Y1 receptor signaling pathway.[2][3] This guide outlines key in vitro and in vivo assays to rigorously confirm this specificity.
Comparative Analysis of NPY Y1 Receptor Antagonists
To provide a clear comparison of this compound's performance, the following table summarizes its binding affinity and functional activity alongside another well-characterized Y1 receptor antagonist, BIBO3304.
| Parameter | This compound | BIBO3304 | Reference |
| Binding Affinity (Ki) | 3.3 nM (human Y1) | < 1 nM (human & rat Y1) | [2][3][4][5][6] |
| Functional Antagonism (Kb/IC50) | 4.5 nM (Kb) | 0.38 nM (IC50, human) 0.72 nM (IC50, rat) | [1][3][4][5][7] |
| Receptor Selectivity | >160-fold vs Y2, Y4, Y5 >100-fold vs α1 ~47-fold vs σ1 | >1,000-fold vs Y2, Y4, Y5 | [2][3][5][6] |
Experimental Protocols for Specificity Confirmation
To validate the Y1 receptor-specific effects of this compound, a multi-faceted approach employing both in vitro and in vivo models is recommended.
In Vitro Assays
1. Competitive Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for the NPY Y1 receptor and its selectivity against other NPY receptor subtypes.
-
Protocol:
-
Prepare cell membranes from a cell line endogenously expressing the human NPY Y1 receptor (e.g., SK-N-MC cells) or from cells recombinantly expressing the target receptor subtype (Y1, Y2, Y4, Y5).[3]
-
Incubate the cell membranes with a constant concentration of a radiolabeled ligand, such as [¹²⁵I]Peptide YY ([¹²⁵I]PYY), and varying concentrations of this compound.[4]
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a gamma counter.
-
Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Repeat the assay with membranes expressing other NPY receptor subtypes to determine selectivity.
-
2. Functional cAMP Accumulation Assay:
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to reverse the NPY-induced inhibition of cyclic AMP (cAMP) production.[1][4]
-
Protocol:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.[1][4]
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of a fixed concentration of NPY (which inhibits forskolin-stimulated cAMP production via the Gαi-coupled Y1 receptor).[1][4]
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Determine the concentration of this compound required to reverse the NPY-mediated inhibition of cAMP accumulation, and calculate the apparent antagonist dissociation constant (Kb).[3][4]
-
In Vivo Assays
1. NPY-Induced Feeding Model in Rodents:
-
Objective: To demonstrate that this compound can block the orexigenic (appetite-stimulating) effect of centrally administered NPY.[1][8]
-
Protocol:
-
Surgically implant cannulas into the lateral ventricle or specific hypothalamic nuclei (e.g., paraventricular nucleus) of rats or mice.[3]
-
After a recovery period, administer this compound via an appropriate route (e.g., intraperitoneal injection).[1][8]
-
Following a pre-determined time for the compound to reach its target, administer NPY intracerebroventricularly (i.c.v.).
-
Measure food intake over a defined period (e.g., 1-4 hours) and compare it to vehicle-treated control groups.
-
A significant reduction in NPY-induced food intake by this compound indicates target engagement and functional antagonism in vivo.[1]
-
2. Use of Y1 Receptor Knockout Animals:
-
Objective: To provide definitive evidence that the effects of this compound are mediated by the Y1 receptor.
-
Protocol:
-
Administer this compound to both wild-type and Y1 receptor knockout mice.
-
Measure a relevant physiological or behavioral endpoint that is modulated by this compound in wild-type animals (e.g., food intake, anxiety-like behavior).
-
The absence of a pharmacological effect of this compound in the knockout animals, while a clear effect is observed in wild-type littermates, strongly supports Y1 receptor specificity.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental logic, the following diagrams are provided.
Caption: NPY Y1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Logical Workflow for Confirming NPY Y1 Receptor Specificity of this compound.
By following this structured approach, researchers can confidently establish the NPY Y1 receptor-specific effects of this compound, thereby strengthening the foundation for further preclinical and clinical development. The comparative data and detailed protocols provided herein serve as a valuable resource for designing robust and conclusive experiments.
References
- 1. | BioWorld [bioworld.com]
- 2. BMS 193885 | NPY Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
BMS-193885: A Comparative Analysis of its Selectivity for Neuropeptide Y Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of BMS-193885 for the Neuropeptide Y (NPY) receptor subtype Y1 against other major subtypes, Y2, Y4, and Y5. The information presented herein is supported by experimental data to assist researchers in evaluating its potential for targeted therapeutic applications.
High Selectivity of this compound for the NPY Y1 Receptor
This compound is a potent and highly selective antagonist for the Neuropeptide Y Y1 receptor.[1][2][3] Experimental data from competitive radioligand binding assays have determined its high affinity for the Y1 receptor, with a reported inhibition constant (Ki) of 3.3 nM .[1][2][3][4][5] Furthermore, its functional antagonism has been demonstrated in assays measuring the inhibition of forskolin-stimulated cAMP production, yielding an apparent antagonist dissociation constant (Kb) of 4.5 nM in CHO cells expressing the human Y1 receptor.[2]
The selectivity profile of this compound reveals a significantly lower affinity for other NPY receptor subtypes. It exhibits over 160-fold greater selectivity for the Y1 receptor compared to the Y2, Y4, and Y5 receptor subtypes.[1][3] This high degree of selectivity is crucial for minimizing off-target effects and for elucidating the specific physiological roles of the Y1 receptor.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinity of this compound for NPY receptor subtypes Y1, Y2, Y4, and Y5.
| Receptor Subtype | This compound Ki (nM) | Selectivity over Y1 (fold) |
| NPY Y1 | 3.3 | - |
| NPY Y2 | > 528 | > 160 |
| NPY Y4 | > 528 | > 160 |
| NPY Y5 | > 528 | > 160 |
Note: The Ki values for Y2, Y4, and Y5 are estimated based on the reported >160-fold selectivity.
Experimental Methodology: Radioligand Binding Assay
The determination of the binding affinity and selectivity of this compound is typically performed using a competitive radioligand binding assay. Below is a representative protocol.
Objective: To determine the inhibition constant (Ki) of this compound for NPY receptor subtypes.
Materials:
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY)
-
Cell Membranes: Membranes prepared from cell lines expressing the human NPY receptor subtypes (e.g., SK-N-MC cells for Y1).
-
Test Compound: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled NPY receptor ligand (e.g., 1 µM NPY).
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target NPY receptor subtype are thawed on ice and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand ([¹²⁵I]PYY), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. The plate is then incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NPY Receptor Signaling Pathways
NPY receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[6][7] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Additionally, NPY receptor activation can modulate intracellular calcium (Ca²⁺) concentrations and potassium (K⁺) channel activity.[6][7] There is also evidence that NPY receptors can couple to the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and proliferation.[6][7][8]
Notably, the Y2 and Y4 receptor subtypes have also been shown to couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular Ca²⁺.[9]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Radiosynthesis and in vivo evaluation of 11C-labeled this compound and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the NPY Y1 Receptor Antagonist BMS-193885 and Older Generation Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
This guide provides a detailed comparative analysis of the novel Neuropeptide Y (NPY) Y1 receptor antagonist, BMS-193885, against older generation antagonists, BIBO 3304 and SR 120819A. The NPY system, particularly the Y1 receptor, is a significant target in the development of therapeutics for obesity, anxiety, and other metabolic disorders. This document synthesizes key performance data, outlines experimental methodologies, and visualizes critical pathways to aid researchers in their evaluation of these compounds.
Data Presentation: Quantitative Comparison of NPY Y1 Antagonists
The following tables summarize the key pharmacological parameters of this compound in comparison to the established first-generation antagonists BIBO 3304 and SR 120819A.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Target Receptor | Binding Affinity (Kᵢ/IC₅₀) | Functional Antagonism (Kₑ) | Source |
| This compound | Human Y1 | 3.3 nM (Kᵢ) | 4.5 nM | [1][2] |
| BIBO 3304 | Human Y1 | 0.38 nM (IC₅₀) | Not Reported | [3][4] |
| Rat Y1 | 0.72 nM (IC₅₀) | Not Reported | [3][4] | |
| SR 120819A | Human Y1 | 15 nM (Kᵢ) | pA₂ = 7.20 | [5] |
Table 2: Receptor Subtype Selectivity
| Compound | Selectivity over Y2 Receptor | Selectivity over Y4 Receptor | Selectivity over Y5 Receptor | Other Notable Selectivity | Source |
| This compound | >160-fold | >160-fold | >160-fold | >100-fold over α₁-adrenergic, >47-fold over σ₁ | |
| BIBO 3304 | >1000-fold | >1000-fold | >1000-fold | High selectivity against a panel of 146 other targets | [3][6] |
| SR 120819A | Highly Selective (Quantitative data not specified) | Highly Selective (Quantitative data not specified) | Highly Selective (Quantitative data not specified) | Not Specified | [5] |
Table 3: In Vivo Efficacy and Pharmacokinetic Profile
| Compound | Efficacy in Feeding Models | Brain Penetration | Oral Bioavailability | Source |
| This compound | Reduces NPY-induced and spontaneous food intake; reduces weight gain on chronic administration. | Yes | Lacks oral bioavailability. | [1][2] |
| BIBO 3304 | Inhibits NPY-induced and fasting-induced hyperphagia. | Yes (demonstrated central effects) | Reported to be orally bioavailable in mouse models. | [4][7][8] |
| SR 120819A | Counteracts NPY-induced pressor response. | Yes | Orally effective with long duration of action. | [5] |
Mandatory Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts as required.
Caption: Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NPY Y1 Antagonist Evaluation.
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 120819A, an orally-active and selective neuropeptide Y Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Central Effects of the NPY Y1 Receptor Antagonist BMS-193885 Following Peripheral Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BMS-193885, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, focusing on the validation of its central nervous system (CNS) effects after peripheral administration. Through a detailed examination of its pharmacological profile, in vivo efficacy, and brain penetrability, this document serves as a valuable resource for researchers investigating the role of the NPY system in metabolic and neurological disorders. For comparative purposes, data for another well-characterized NPY Y1 receptor antagonist, BIBO3304, is also presented.
Executive Summary
This compound demonstrates significant central effects, primarily the reduction of food intake, following peripheral administration. This is attributed to its high affinity and selectivity for the NPY Y1 receptor, coupled with its ability to penetrate the blood-brain barrier. Experimental data from rodent models confirms its efficacy in attenuating both NPY-induced and spontaneous feeding behavior. While direct comparative studies with other antagonists are limited, the available data suggests this compound is a valuable tool for investigating the central NPYergic system.
Pharmacological Profile: this compound vs. BIBO3304
This compound and BIBO3304 are both potent and selective antagonists of the NPY Y1 receptor. The following table summarizes their in vitro binding affinities and functional activities.
| Parameter | This compound | BIBO3304 | Reference |
| Target Receptor | Neuropeptide Y Receptor Type 1 (NPY Y1) | Neuropeptide Y Receptor Type 1 (NPY Y1) | [1] |
| Binding Affinity (Ki) | 3.3 nM (human Y1) | 0.72 nM (rat Y1), 0.38 nM (human Y1) | [1][2] |
| Functional Antagonism (Kb) | 4.5 nM (reversal of NPY-induced cAMP inhibition) | Not explicitly reported in the same format | [1] |
| Selectivity | >1000-fold over other human NPY receptors | High selectivity for Y1 over Y2, Y4, and Y5 receptors | [1][2] |
Evidence of Central Effects After Peripheral Administration
The primary evidence for the central effects of this compound following peripheral administration comes from its demonstrated ability to reduce food intake in rodent models.
Reduction of NPY-Induced and Spontaneous Food Intake
Intraperitoneal (i.p.) administration of this compound has been shown to significantly decrease food consumption in rats. These studies provide strong evidence that peripherally administered this compound can access and antagonize central NPY Y1 receptors, which are known to play a crucial role in appetite regulation.[1]
| Study Type | Animal Model | This compound Dose (i.p.) | Key Findings | Reference |
| NPY-Induced Feeding | Satiated Rats | 10 mg/kg | Reduced one-hour NPY-induced food intake. | [1] |
| Spontaneous Feeding | Rats | 10 mg/kg | Reduced spontaneous overnight food consumption. | [1] |
| Chronic Administration | Rats | 10 mg/kg daily for 44 days | Significantly reduced food intake and the rate of body weight gain without developing tolerance. | [1] |
Lack of Effect on Locomotor Activity
Crucially, the anorectic effects of this compound do not appear to be a consequence of general behavioral suppression. Studies have shown that this compound does not significantly affect locomotor activity at doses effective in reducing food intake, suggesting a specific effect on appetite regulation.[1]
| Animal Model | This compound Dose (i.p.) | Observation Period | Effect on Locomotor Activity | Reference |
| Rats | Up to 20 mg/kg | 1 hour post-treatment | No significant effect. | [1] |
Blood-Brain Barrier Penetration
A critical factor for a peripherally administered drug to exert central effects is its ability to cross the blood-brain barrier (BBB). Studies utilizing positron emission tomography (PET) with a radiolabeled form of this compound ([11C]1) have directly visualized its entry into the brain.
Experimental Protocols
The following are generalized protocols for key in vivo experiments used to validate the central effects of NPY Y1 receptor antagonists.
NPY-Induced Feeding Study
-
Animals: Male Sprague-Dawley or Wistar rats, individually housed with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Procedure:
-
Rats are satiated by providing free access to their standard chow.
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection.
-
Following a pre-determined pretreatment time (e.g., 30-60 minutes), Neuropeptide Y is administered via intracerebroventricular (i.c.v.) injection to stimulate feeding.
-
A pre-weighed amount of food is presented to the animals immediately after the NPY injection.
-
Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours).
-
Spontaneous Locomotor Activity
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open field arenas equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the test.
-
This compound or vehicle is administered via i.p. injection.
-
After a specified time (e.g., 60 minutes), each rat is placed individually into the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).
-
Parameters measured typically include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NPY Y1 receptor signaling pathway and a typical experimental workflow for evaluating the central effects of a peripherally administered antagonist.
Caption: NPY Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
Conclusion
References
- 1. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological Antagonism and Genetic Knockout of the Neuropeptide Y Y1 Receptor
A Cross-Validation of BMS-193885 Findings with Npy1r Genetic Knockout Models for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the Neuropeptide Y (NPY) Y1 receptor (NPY1R): pharmacological antagonism using the selective antagonist this compound and genetic inactivation through Npy1r knockout mouse models. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to offer an objective resource for researchers investigating the role of the NPY1R in physiology and disease.
Data Presentation: A Side-by-Side Look at the Evidence
The following tables summarize the key quantitative findings from studies utilizing this compound and Npy1r knockout mice, focusing on receptor binding affinity, in vitro functional activity, and in vivo effects on food intake and body weight.
Table 1: In Vitro Characterization of NPY Y1 Receptor Modulation
| Parameter | This compound (Pharmacological Antagonist) | Npy1r Knockout (Genetic Model) |
| Binding Affinity | ||
| Kᵢ (human Y1R) | 3.3 nM[1][2] | Not Applicable (Receptor is absent) |
| IC₅₀ (human Y1R) | 5.9 nM[3] | Not Applicable |
| Functional Activity | ||
| Kₑ (cAMP assay) | 4.5 nM (competitive antagonist)[1][2] | Not Applicable |
| Receptor Selectivity | >1000-fold selectivity over other NPY receptors (Y2, Y4, Y5) | Complete and specific loss of NPY1R function |
Table 2: In Vivo Phenotypic Comparison of NPY Y1 Receptor Disruption
| Phenotype | This compound Administration in Rodents | Npy1r Knockout Mice |
| Food Intake | Reduces NPY-induced and spontaneous food intake.[2] A 10 mg/kg i.p. dose reduced NPY-induced food intake in satiated rats and spontaneous overnight food consumption.[2] | Conflicting reports: some studies show no change in baseline food intake, while others report hyperphagia under specific dietary conditions (e.g., high-fat diet).[4][5][6] |
| Body Weight | Chronic administration (10 mg/kg i.p. for 44 days) significantly reduced the rate of body weight gain.[2] | Variable phenotype: some models exhibit late-onset obesity and increased adiposity,[6] while conditional knockouts in the forebrain show reduced body weight growth.[7] Increased susceptibility to diet-induced obesity has also been observed.[4][5] |
| Anxiety-like Behavior | No significant effect on anxiety-like behavior in the elevated plus-maze test.[2] | Conditional knockout in the forebrain leads to increased anxiety-like behavior.[4] |
Experimental Protocols: A Guide to Methodologies
To facilitate the replication and critical evaluation of the cited findings, this section provides detailed experimental protocols for the key assays and procedures used in the characterization of both this compound and Npy1r knockout mice.
Pharmacological Studies with this compound
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human NPY Y1 receptor.
-
Materials:
-
Membranes from cells stably expressing the human NPY Y1 receptor (e.g., SK-N-MC or CHO cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [¹²⁵I]-PYY and varying concentrations of this compound in binding buffer.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-PYY binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay:
-
Objective: To assess the functional antagonist activity (Kₑ) of this compound at the NPY Y1 receptor.
-
Materials:
-
CHO cells stably expressing the human NPY Y1 receptor.
-
Forskolin.
-
Neuropeptide Y (NPY).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (to stimulate adenylyl cyclase and cAMP production).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
-
The ability of this compound to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation is measured.
-
Calculate the Kₑ value from the Schild plot analysis.
-
Genetic Studies with Npy1r Knockout Mice
Generation of Npy1r Knockout Mice:
-
Objective: To create a mouse model with a targeted disruption of the Npy1r gene.
-
Methodology (example of a conditional knockout):
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Npy1r gene with loxP sites. The vector also contains a selection marker (e.g., neomycin resistance gene) flanked by FRT sites for later removal.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and cells that have undergone successful homologous recombination are selected.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
Generation of Conditional Knockout Mice: Mice carrying the floxed Npy1r allele are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., CamKIIα-Cre for forebrain-specific knockout). In the offspring, the exon flanked by loxP sites will be excised only in the cells where Cre recombinase is active.
-
Food Intake and Body Weight Measurement:
-
Objective: To assess the impact of Npy1r knockout on energy homeostasis.
-
Procedure:
-
Animal Housing: House mice individually in metabolic cages that allow for the precise measurement of food and water intake.
-
Acclimation: Allow the mice to acclimate to the new environment for several days before starting the measurements.
-
Food and Water Measurement: Measure food and water consumption daily at the same time. Spillage should be collected and accounted for.
-
Body Weight Measurement: Weigh the mice daily or at regular intervals using a calibrated scale.
-
Dietary Challenges: To investigate the role of NPY1R in response to different nutritional states, mice can be subjected to challenges such as high-fat diet feeding or fasting-refeeding protocols.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: NPY Y1 Receptor Signaling Pathway.
Caption: Comparison of Experimental Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
- 4. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 6. Pharmacological characterization and appetite suppressive properties of this compound, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional inactivation of Npy1r gene in mice induces sex-related differences of metabolic and behavioral functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BMS-193885
For researchers and professionals in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of BMS-193885, a potent and selective neuropeptide Y1 (NPY Y1) receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the chemical's structural components, which include pyridine and piperidine moieties, and general best practices for laboratory chemical waste management. All waste containing this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid waste, such as contaminated gloves and paper towels, in a designated, sealable, and chemically resistant plastic bag or drum.[2]
-
Liquid Waste : Collect liquid waste, including solutions containing this compound, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste : Dispose of contaminated sharps, such as needles and Pasteur pipettes, in a puncture-resistant sharps container labeled as hazardous waste.[2]
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also indicate the associated hazards (e.g., Toxic, Irritant).
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete inventory of the waste.
-
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Alert personnel in the immediate vicinity and ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department immediately.[1]
-
Containment : For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[1]
-
Collection : Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Experimental Protocol: In Vitro cAMP Functional Assay
This protocol outlines a method to determine the antagonist activity of this compound at the human NPY Y1 receptor.
Objective : To measure the ability of this compound to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production in cells expressing the human Y1 receptor.
Materials :
-
CHO (Chinese Hamster Ovary) cells stably expressing the human NPY Y1 receptor
-
Neuropeptide Y (NPY)
-
This compound
-
Forskolin
-
cAMP assay kit
-
Cell culture medium and reagents
Procedure :
-
Culture the CHO-hY1 cells to an appropriate density in multi-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of NPY in the presence of forskolin for a specified incubation period.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive binding assay or other suitable cAMP detection method.
-
Data from this assay can be used to determine the apparent Kb value of this compound, which quantifies its antagonist potency.[3]
Signaling Pathway of NPY Y1 Receptor Antagonism
This compound acts as a competitive antagonist at the NPY Y1 receptor, which is a G-protein coupled receptor (GPCR). The binding of NPY to the Y1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] By blocking NPY from binding, this compound prevents this downstream signaling cascade.
Caption: NPY Y1 receptor signaling and the antagonistic action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
